Product packaging for NADH, disodium salt hydrate(Cat. No.:CAS No. 606-68-8)

NADH, disodium salt hydrate

Numéro de catalogue: B1649369
Numéro CAS: 606-68-8
Poids moléculaire: 711.4 g/mol
Clé InChI: BCRIEPRHSZGQQO-WUEGHLCSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Significance of Nicotinamide (B372718) Adenine (B156593) Dinucleotide as a Coenzyme in Biological Systems

Nicotinamide Adenine Dinucleotide is indispensable for life, functioning primarily as a coenzyme in hundreds of oxidation-reduction (redox) reactions that are central to metabolism. nih.govahajournals.org It acts as a crucial carrier of electrons, shuttling them between molecules to facilitate energy production. nad.com

Key functions of NAD as a coenzyme include:

Energy Metabolism: NAD is a cornerstone of cellular energy metabolism, playing an essential role in catabolic processes like glycolysis, the citric acid cycle (Krebs cycle), and fatty acid oxidation. nih.govchemicalbook.com During these pathways, it accepts high-energy electrons from the breakdown of nutrients. youtube.com

ATP Production: The reduced form, NADH, donates these electrons to the mitochondrial electron transport chain, a process that drives the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. nih.govpromegaconnections.com

Cofactor for Dehydrogenases: A large group of enzymes called oxidoreductases, particularly dehydrogenases, require NAD to catalyze redox reactions. wikipedia.org

Beyond its role in redox reactions, NAD⁺ is also a critical substrate for several families of non-redox enzymes. This signaling function links the cell's metabolic state to a wide range of cellular processes. ahajournals.org

Sirtuins: These enzymes use NAD⁺ to remove acetyl groups from proteins, a key post-translational modification that regulates gene expression, DNA repair, and metabolic control. nih.govmdpi.com

Poly(ADP-ribose) polymerases (PARPs): When DNA damage occurs, PARPs consume large amounts of NAD⁺ to synthesize poly(ADP-ribose) chains that signal for and recruit DNA repair machinery. chemicalbook.comnih.gov

CD38 and CD157: These enzymes utilize NAD⁺ to generate second messengers like cyclic ADP-ribose (cADPr), which are involved in regulating intracellular calcium signaling. mdpi.comnih.gov

The dual role of NAD as both a metabolic cofactor and a signaling molecule places it at a critical intersection of cellular function, governing processes from energy balance and DNA maintenance to cellular senescence and immune responses. nih.gov

Overview of Oxidized (NAD⁺) and Reduced (NADH) Forms in Research Contexts

NAD exists in two distinct forms: an oxidized form (NAD⁺) and a reduced form (NADH). nih.gov The interconversion between these two states is fundamental to its function as an electron carrier. nad.com

NAD⁺ (Oxidized Form): In its oxidized state, NAD⁺ acts as an electron acceptor or an oxidizing agent. wikipedia.org It accepts a hydride ion (a proton and two electrons) from substrate molecules during catabolic reactions, becoming reduced to NADH. nih.govnad.com

NADH (Reduced Form): As the reduced form, NADH is electron-rich and serves as an electron donor or a reducing agent. nad.comwikipedia.org It carries the high-energy electrons captured during nutrient breakdown to the electron transport chain for ATP synthesis, thereby being oxidized back to NAD⁺. promegaconnections.com

The balance between the oxidized and reduced forms, known as the NAD⁺/NADH ratio, is a critical indicator of the cell's redox state and metabolic health. promegaconnections.comnumberanalytics.com This ratio is not static and varies between cellular compartments, reflecting the specific metabolic activities occurring within them.

A high NAD⁺/NADH ratio generally signifies an oxidative environment, which is favorable for catabolic processes like glycolysis and is necessary to meet high energy demands. promegaconnections.com

A low NAD⁺/NADH ratio indicates a more reductive state, which can be associated with altered metabolic conditions. promegaconnections.com

Dysregulation of the NAD⁺/NADH ratio is linked to a variety of cellular impairments and is a subject of intense research in the context of metabolic disorders, neurodegenerative diseases, and the aging process itself. nih.govpromegaconnections.com Understanding the dynamics of this redox couple is essential for research into cellular metabolism and the development of therapeutic strategies targeting NAD-dependent pathways. nih.gov

Table 1: Comparison of NAD⁺ and NADH

Feature NAD⁺ (Oxidized Form) NADH (Reduced Form)
Full Name Nicotinamide Adenine Dinucleotide Reduced Nicotinamide Adenine Dinucleotide
Role in Redox Reactions Oxidizing Agent (Electron Acceptor) Reducing Agent (Electron Donor)
Primary Function Accepts electrons during catabolism (e.g., glycolysis, Krebs cycle) Donates electrons to the electron transport chain for ATP production
Energy State Lower energy state Higher energy state (carries high-energy electrons)
Cellular Processes Substrate for Sirtuins, PARPs, CD38 Fuel for oxidative phosphorylation
Metabolic State Association High ratio (NAD⁺/NADH) associated with high energy demand and catabolism Low ratio (NAD⁺/NADH) associated with a reductive state

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H29N7O14P2.2Na<br>C21H29N7Na2O14P2 B1649369 NADH, disodium salt hydrate CAS No. 606-68-8

Propriétés

Key on ui mechanism of action

NADH is synthesized by the body and thus is not an essential nutrient. It does require the essential nutrient nicotinamide for its synthesis, and its role in energy production is certainly an essential one. In addition to its role in the mitochondrial electron transport chain, NADH is produced in the cytosol. The mitochondrial membrane is impermeable to NADH, and this permeability barrier effectively separates the cytoplasmic from the mitochondrial NADH pools. However, cytoplasmic NADH can be used for biologic energy production. This occurs when the malate-aspartate shuttle introduces reducing equivalents from NADH in the cytosol to the electron transport chain of the mitochondria. This shuttle mainly occurs in the liver and heart.

Numéro CAS

606-68-8

Formule moléculaire

C21H29N7O14P2.2Na
C21H29N7Na2O14P2

Poids moléculaire

711.4 g/mol

Nom IUPAC

disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C21H29N7O14P2.2Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;;/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25);;/t10-,11-,13-,14-,15-,16-,20-,21-;;/m1../s1

Clé InChI

BCRIEPRHSZGQQO-WUEGHLCSSA-N

SMILES isomérique

C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+]

SMILES canonique

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+]

melting_point

140.0-142.0 °C
140.0 - 142.0 °C

Autres numéros CAS

606-68-8

Description physique

Solid

Origine du produit

United States

Biochemical Roles and Mechanisms of Nicotinamide Adenine Dinucleotide

Nicotinamide (B372718) Adenine (B156593) Dinucleotide as a Key Electron Carrier in Redox Reactions

A primary and essential function of Nicotinamide Adenine Dinucleotide is its role as a soluble electron carrier in metabolic redox reactions. nad.comwikipedia.org In its oxidized state, NAD+, it acts as an oxidizing agent, accepting electrons from other molecules to become reduced to NADH. nad.comwikipedia.org Conversely, NADH serves as a reducing agent, donating these electrons. wikipedia.org This capacity to cycle between oxidized and reduced states allows NAD to facilitate the transfer of electrons between different metabolic reactions, which is crucial for the generation of energy. nad.comlibretexts.org

Mechanism of Hydride Ion Transfer

The core of NAD's function as an electron carrier lies in its ability to accept or donate a hydride ion (H-), which consists of a proton and two electrons. libretexts.orglibretexts.org In oxidation reactions, a substrate molecule is oxidized by an enzyme, and in the process, two electrons and a proton are transferred as a hydride ion to the nicotinamide ring of the NAD+ molecule, reducing it to NADH. libretexts.orgyoutube.com

The positively charged nitrogen atom in the nicotinamide ring of NAD+ acts as an "electron sink," facilitating the acceptance of the hydride. libretexts.orgyoutube.com The reaction is stereospecific, with enzymes catalyzing the transfer of the hydride to or from either the pro-R or the pro-S face of the nicotinamide ring. nih.govlibretexts.org This transfer can be envisioned as a nucleophilic addition to the carbonyl-like group of the nicotinamide ring, a process that occurs without the generation of a free hydride ion intermediate. libretexts.org The reduced form, NADH, can then donate this hydride to another molecule in a subsequent reductive reaction, thereby regenerating NAD+. libretexts.orglibretexts.org

Role in Cellular Bioenergetics

NAD is indispensable for cellular bioenergetics, the processes by which cells generate and utilize energy. nih.govalliedacademies.org It is a central coenzyme in major catabolic pathways, including glycolysis, the citric acid cycle (Krebs cycle), and fatty acid oxidation. nih.govalliedacademies.org During the breakdown of glucose and other fuel molecules in these pathways, NAD+ accepts high-energy electrons, becoming NADH. nih.govnad.comnumberanalytics.com

This newly formed NADH then carries these electrons to the mitochondrial electron transport chain (ETC). nih.govnih.gov In the ETC, NADH donates its electrons to the first complex, initiating a series of redox reactions that pump protons across the inner mitochondrial membrane. nih.gov This process, known as oxidative phosphorylation, creates a proton gradient that drives the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. nih.govnumberanalytics.com The regeneration of NAD+ from NADH during this process is critical for glycolysis to continue producing ATP. nih.gov The heart, being a highly metabolic organ with a large number of mitochondria, has one of the highest levels of NAD in the body, underscoring its importance in energy-demanding tissues. researchgate.net

Metabolic PathwayRole of NADKey Outcome
Glycolysis NAD+ is reduced to NADH during the oxidation of glyceraldehyde-3-phosphate. nih.govGeneration of ATP and pyruvate (B1213749). NADH carries electrons to the ETC.
Citric Acid Cycle NAD+ is reduced to NADH in several steps, including the conversion of isocitrate, α-ketoglutarate, and malate (B86768). nih.govProduction of NADH and FADH2 for the ETC, and ATP/GTP.
Oxidative Phosphorylation NADH donates electrons to Complex I of the ETC, becoming re-oxidized to NAD+. nih.govDrives the synthesis of the majority of cellular ATP.
Fatty Acid Oxidation NAD+ is reduced to NADH during the oxidation of β-hydroxyacyl-CoA. nih.govBreaks down fatty acids to produce acetyl-CoA, NADH, and FADH2 for energy.

Non-Redox Dependent Enzymatic Functions of Nicotinamide Adenine Dinucleotide

Beyond its role in electron transport, NAD+ is also a critical substrate for several families of enzymes that are not involved in redox reactions. nih.govwikipedia.org These enzymes cleave the NAD+ molecule to utilize its ADP-ribose moiety in various cellular signaling and regulatory processes. mdpi.com Key NAD+-consuming enzyme families include sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38/157 ectoenzymes. researchgate.netnih.gov These reactions are crucial for processes like DNA repair, gene expression, and calcium signaling. nih.govresearchgate.net

ADP-Ribosylation Reactions

ADP-ribosylation is a post-translational modification where enzymes known as ADP-ribosyltransferases (ARTs) transfer one or more ADP-ribose units from NAD+ to target molecules, most commonly proteins. nih.govresearchgate.net This process releases nicotinamide (Nam). nih.govfrontiersin.org The addition of the negatively charged ADP-ribose group can significantly alter the target protein's structure and function. nih.gov This modification is reversible and plays a vital role in numerous cellular events, including DNA damage response, transcription regulation, and apoptosis. researchgate.netfrontiersin.org

In mono-ADP-ribosylation (MARylation), a single unit of ADP-ribose is transferred from NAD+ to an acceptor protein. nih.govnih.gov This reaction is catalyzed by mono(ADP-ribosyl)transferases (mARTs). nih.gov The ADP-ribose moiety can be attached to various amino acid residues, including arginine, cysteine, aspartate, and glutamate. mdpi.com

This modification is involved in regulating a wide range of cellular processes. nih.gov For example, the enzyme ARTD10 (also known as PARP10) is a well-studied mono-ADP-ribosyltransferase that plays a role in signaling pathways and protein stability. nih.gov Sirtuins, such as SIRT6 and SIRT7, also exhibit mono-ADP-ribosylating activity in addition to their primary deacetylase function. nih.gov The availability of NAD+ is a limiting factor for these enzymes, linking cellular metabolism directly to these signaling and regulatory events. nih.gov

Poly(ADP-ribosyl)ation (PARylation) is a more complex modification where multiple ADP-ribose units are linked together to form long, often branched, polymers on a target protein. nih.govnih.gov This process is primarily carried out by poly(ADP-ribose) polymerases (PARPs), with PARP1 being the most prominent member. nih.govresearchgate.net

PARP1 is activated by DNA damage. mdpi.comnih.gov Upon activation, it uses NAD+ as a substrate to synthesize poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, such as histones. researchgate.netfrontiersin.org The accumulation of negatively charged PAR chains at sites of DNA damage serves as a scaffold to recruit DNA repair proteins. nih.gov This process, however, leads to significant consumption of cellular NAD+ pools. nih.govresearchgate.net The synthesis of PAR is a dynamic process, and the direction of chain elongation is a subject of detailed biochemical study, with models proposing different mechanisms for the addition of new ADP-ribose units. nih.govresearchgate.net

NAD-Consuming Enzyme FamilyFunctionCellular Process
Sirtuins (e.g., SIRT1, SIRT6) Lysine (B10760008) deacylases and mono(ADP-ribosyl)transferases. mdpi.comnih.govGene expression, DNA repair, metabolism, aging. wikipedia.orgswolverine.com
PARPs (e.g., PARP1, PARP2) Poly(ADP-ribosyl)transferases. nih.govDNA damage repair, cell death, inflammation. frontiersin.orgswolverine.com
mARTs (e.g., ARTD10) Mono(ADP-ribosyl)transferases. nih.govSignal transduction, protein stability. nih.gov
CD38/CD157 NAD+ glycohydrolases and cADPR synthases. mdpi.comnih.govCalcium signaling, immune response. nih.govresearchgate.net

Sirtuin-Mediated Protein Deacetylation

Sirtuins are a family of class III histone deacetylases (HDACs) that are fundamentally dependent on NAD+ for their catalytic activity. researchgate.netingentaconnect.com Unlike other classes of HDACs that use a metal cofactor, sirtuins utilize NAD+ as a co-substrate to remove acetyl groups from lysine residues on both histone and non-histone proteins. nih.govnih.govresearchgate.net This deacetylation reaction is crucial for regulating a wide array of biological processes, including gene expression, energy metabolism, DNA repair, and lifespan. researchgate.netnih.gov

The mechanism involves the cleavage of NAD+ into nicotinamide and O-acetyl-ADP-ribose (OAADPR). researchgate.netnih.gov The acetyl group from the lysine residue is transferred to the ADP-ribose portion of NAD+. This unique catalytic mechanism directly links the cell's metabolic state (as reflected by NAD+ levels) to the regulation of protein function through deacetylation. youtube.com Consequently, sirtuin activity is sensitive to intracellular fluctuations of NAD+ and its precursor, nicotinamide, which acts as a feedback inhibitor. researchgate.netnih.gov The seven human sirtuins (SIRT1-7) are located in different cellular compartments—nucleus, cytoplasm, and mitochondria—allowing them to act on a diverse range of protein targets and influence numerous cellular pathways. researchgate.netnih.gov

Table 1: Key Aspects of Sirtuin-Mediated Deacetylation

FeatureDescriptionKey References
Enzyme Class Class III Histone Deacetylases (HDACs) researchgate.net, ingentaconnect.com
Co-substrate Nicotinamide Adenine Dinucleotide (NAD+) nih.gov, nih.gov
Reaction NAD+ is cleaved, and an acetyl group is removed from a lysine residue. nih.gov, researchgate.net
Products Deacetylated protein, Nicotinamide, O-acetyl-ADP-ribose nih.gov, ingentaconnect.com
Regulation Activity is dependent on cellular NAD+ levels and inhibited by nicotinamide. youtube.com, nih.gov
Biological Roles Regulation of gene expression, energy homeostasis, DNA repair, lifespan. nih.gov, researchgate.net

Cyclic ADP-Ribose Synthesis and Signal Transduction

Disodium (B8443419) nicotinamide adenine dinucleotide is the substrate for the synthesis of cyclic ADP-ribose (cADPR), a potent second messenger involved in intracellular calcium (Ca2+) signaling. nih.govwikipedia.org This conversion is catalyzed by enzymes known as ADP-ribosyl cyclases, with the mammalian protein CD38 being a prominent example. wikipedia.orgnih.gov These enzymes cleave the bond between nicotinamide and the ribose in NAD+ and then cyclize the molecule by forming a new bond between the adenine ring and the terminal ribose. nih.govresearchgate.netmolbiolcell.org

The resulting cADPR molecule acts on ryanodine (B192298) receptors located on the membrane of the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm. wikipedia.orgnih.gov This mobilization of intracellular calcium is a fundamental signaling mechanism that controls a vast range of cellular processes, from muscle contraction to neurotransmission and gene expression. wikipedia.org The synthesis of cADPR from NAD+ represents a direct link between the cell's metabolic state and its calcium signaling pathways. nih.gov The same enzymes that synthesize cADPR, such as CD38, are often bifunctional and can also hydrolyze it to ADP-ribose (ADPR), which itself has signaling properties. nih.govwikipedia.orgnih.gov

Table 2: Synthesis and Function of Cyclic ADP-Ribose (cADPR)

AspectDetailsKey References
Precursor Nicotinamide Adenine Dinucleotide (NAD+) nih.gov, wikipedia.org
Enzyme ADP-ribosyl cyclase (e.g., CD38) wikipedia.org, nih.gov, molbiolcell.org
Product Cyclic ADP-Ribose (cADPR) and Nicotinamide researchgate.net, molbiolcell.org
Cellular Function Second messenger for intracellular calcium (Ca2+) mobilization. nih.gov, wikipedia.org
Mechanism of Action Activates ryanodine receptors on the endoplasmic reticulum to release Ca2+. wikipedia.org, nih.gov
Significance Links cellular metabolism (NAD+ levels) to calcium-dependent signaling pathways. nih.gov, researchgate.net

Substrate for Bacterial DNA Ligases

In bacteria, NAD+ is an essential substrate for a specific class of DNA ligases, known as LigA. nih.govportlandpress.com These enzymes are critical for DNA replication, repair, and recombination, as they catalyze the formation of a phosphodiester bond to seal breaks in the DNA backbone. nih.govnih.gov The mechanism of bacterial DNA ligases is distinct from their counterparts in eukaryotes, archaea, and viruses, which utilize adenosine triphosphate (ATP) as the energy source. portlandpress.comnih.govasm.org

The bacterial NAD+-dependent DNA ligase reaction occurs in three steps:

The enzyme attacks NAD+, forming a covalent enzyme-adenylate (AMP) intermediate and releasing nicotinamide mononucleotide (NMN). asm.orgoup.com

The AMP moiety is transferred from the enzyme to the 5'-phosphate end of the nicked DNA. nih.govoup.com

The enzyme then catalyzes the attack of the 3'-hydroxyl end on the adenylated DNA, forming a phosphodiester bond and releasing AMP. nih.govnih.gov

This fundamental difference in cofactor requirement makes NAD+-dependent DNA ligases an attractive target for the development of novel broad-spectrum antibiotics, as inhibitors would be specific to bacterial enzymes without affecting human ATP-dependent ligases. nih.govresearchgate.net

Table 3: Comparison of DNA Ligase Cofactors

FeatureBacterial DNA Ligase (LigA)Eukaryotic DNA Ligase
Cofactor NAD+ATP
Role of Cofactor Provides AMP for the ligation reactionProvides AMP for the ligation reaction
Byproduct of Adenylation Nicotinamide Mononucleotide (NMN)Pyrophosphate (PPi)
Essentiality Essential for viability in many bacteriaEssential for viability
Therapeutic Implication A target for specific antibacterial drugsNot a target for antibacterial drugs

5'-Terminal RNA Capping Modification Research

Recent research has uncovered a novel role for nicotinamide adenine dinucleotide as a non-canonical 5'-terminal cap on RNA molecules in bacteria, yeast, and even mammals. wikipedia.orgnih.govbiorxiv.org This "NAD-capping" occurs during the initiation of transcription, where RNA polymerase can use NAD+ as a non-canonical initiating nucleotide (NCIN) instead of the canonical ATP. wikipedia.orgnih.gov

Unlike the traditional 7-methylguanosine (B147621) (m7G) cap found on eukaryotic mRNAs, which promotes stability and translation, the NAD+ cap appears to have a different function. wikipedia.orgnih.gov In eukaryotes, the NAD+ cap targets the RNA transcript for decay. wikipedia.orgnih.gov This process is facilitated by specific decapping enzymes, such as DXO (also known as Rai1), which efficiently remove the NAD+ cap, a process termed "deNADding". nih.govnih.gov The removal of the NAD+ cap leaves a 5'-monophosphate RNA, which is then susceptible to degradation. nih.gov

This discovery reveals a new layer of post-transcriptional regulation, directly linking the cellular metabolic state (NAD+ concentration) to RNA stability and turnover. nih.gov The dynamic nature of NAD+ capping suggests it could be a mechanism to rapidly adjust the transcriptome in response to physiological stimuli. nih.gov

Table 4: Characteristics of RNA Caps

Featurem7G Cap (Canonical)NAD+ Cap (Non-Canonical)
Organisms EukaryotesBacteria, Eukaryotes
Formation Capping enzyme complex acts on nascent RNAIncorporated during transcription initiation by RNA polymerase
Function in Eukaryotes Promotes RNA stability, nuclear export, and translationTargets RNA for decay
Decapping Enzyme DCP2DXO/Rai1
Significance Essential for mature mRNA functionLinks cellular metabolism to RNA turnover and gene regulation

Metabolic Pathways Involving Nicotinamide Adenine Dinucleotide

Nicotinamide (B372718) Adenine (B156593) Dinucleotide in Central Carbon Metabolism

NAD⁺ is a critical oxidizing agent in cellular respiration, accepting electrons during the catabolism of glucose and other fuel molecules. The resulting NADH carries these high-energy electrons to the electron transport chain, where their energy is harnessed for ATP synthesis. nih.govkhanacademy.org The balance between the oxidized and reduced forms, the NAD⁺/NADH ratio, is a crucial indicator of the cell's redox state and metabolic health. promegaconnections.com

Glycolysis, the initial stage of glucose breakdown, involves a key NAD⁺-dependent step. nih.gov The enzyme Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) catalyzes the oxidation of glyceraldehyde-3-phosphate, a three-carbon sugar. quora.com In this reaction, a molecule of NAD⁺ is reduced to NADH for each molecule of glyceraldehyde-3-phosphate that is oxidized. Since one molecule of glucose yields two molecules of glyceraldehyde-3-phosphate, a total of two NADH molecules are generated in this phase of glycolysis. nih.gov

Following glycolysis, pyruvate (B1213749), the end product, is transported into the mitochondria. Here, the pyruvate dehydrogenase complex (PDC) catalyzes the oxidative decarboxylation of pyruvate to form acetyl-CoA. This reaction is another critical point of NAD⁺ involvement, where NAD⁺ is reduced to NADH. nih.gov This step links glycolysis to the subsequent stages of cellular respiration.

Interactive Table: NAD⁺-Dependent Reactions in Glycolysis and Pyruvate Metabolism

PathwayEnzymeSubstrateProductCoenzyme Change
Glycolysis Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)Glyceraldehyde-3-phosphate1,3-BisphosphoglycerateNAD⁺ → NADH
Pyruvate Metabolism Pyruvate Dehydrogenase Complex (PDC)PyruvateAcetyl-CoANAD⁺ → NADH

The Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle, is the central hub of cellular metabolism, occurring within the mitochondrial matrix. nih.gov This cycle completes the oxidation of glucose-derived acetyl-CoA. Several key enzymatic steps in the TCA cycle are dependent on NAD⁺ as an electron acceptor. quora.com

Specifically, three reactions in the TCA cycle involve the reduction of NAD⁺ to NADH:

Isocitrate dehydrogenase catalyzes the oxidation of isocitrate to α-ketoglutarate, generating one molecule of NADH. nih.gov

α-Ketoglutarate dehydrogenase , a multi-enzyme complex, converts α-ketoglutarate to succinyl-CoA, producing a second molecule of NADH.

Malate (B86768) dehydrogenase catalyzes the oxidation of malate to oxaloacetate, yielding the third molecule of NADH in the cycle. nih.gov

For each molecule of acetyl-CoA that enters the TCA cycle, three molecules of NADH are produced. quora.com

Interactive Table: NAD⁺-Dependent Dehydrogenases in the Tricarboxylic Acid Cycle

Oxidative phosphorylation is the final stage of cellular respiration, where the majority of ATP is produced. nih.gov This process takes place on the inner mitochondrial membrane and consists of the electron transport chain (ETC) and chemiosmosis. nih.gov The NADH molecules generated during glycolysis, pyruvate oxidation, and the TCA cycle are the primary electron donors to the ETC. khanacademy.org

At Complex I (NADH dehydrogenase) of the ETC, NADH is oxidized back to NAD⁺, releasing two electrons and a proton. nih.gov These high-energy electrons are passed along a series of protein complexes, with the energy released at each step used to pump protons from the mitochondrial matrix to the intermembrane space. This creates a proton gradient that drives the synthesis of ATP by ATP synthase. nih.gov The oxidation of one molecule of NADH by the electron transport chain is estimated to yield approximately 2.5 to 3 molecules of ATP. khanacademy.orgnih.gov

Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADP⁺/NADPH) Interconversion and Distinct Biological Roles

While structurally similar to NAD⁺, Nicotinamide Adenine Dinucleotide Phosphate (NADP⁺) and its reduced form, NADPH, have distinct roles in cellular metabolism. The key difference is an additional phosphate group on the 2' position of the adenosine (B11128) ribose moiety in NADP⁺. nih.gov This small structural change leads to a profound functional divergence.

The synthesis of NADP⁺ occurs through the phosphorylation of NAD⁺, a reaction catalyzed by the enzyme NAD⁺ kinase (NADK). wikipedia.org This enzyme utilizes ATP as the phosphate donor to convert NAD⁺ to NADP⁺. aacrjournals.org The activity of NADK is a critical regulatory point for maintaining the cellular pools of both NAD(H) and NADP(H). nih.gov

The regulation of NADK is complex and can be influenced by the redox state of the cell. wikipedia.org For instance, bacterial NADK can be allosterically inhibited by both NADPH and NADH. wikipedia.org In some cell types, NADK activity is stimulated by calcium/calmodulin binding. wikipedia.org

In contrast to the primary role of NADH in catabolic reactions (breaking down molecules), NADPH is the major electron donor in anabolic reactions, also known as reductive biosynthesis. nih.gov This involves the synthesis of complex molecules from simpler precursors. The cellular ratio of NADP⁺ to NADPH is kept very low, favoring the availability of NADPH for reductive processes. nih.gov

NADPH provides the reducing power for a variety of essential biosynthetic pathways, including:

Fatty acid synthesis: NADPH is a required cofactor for the fatty acid synthase complex, which catalyzes the production of fatty acids from acetyl-CoA and malonyl-CoA. nih.gov

Cholesterol and steroid hormone synthesis: Numerous enzymes in these pathways, such as HMG-CoA reductase, are NADPH-dependent. nih.gov

Nucleotide synthesis: The reduction of ribonucleotides to deoxyribonucleotides, a crucial step in DNA synthesis, is indirectly supported by NADPH. nih.gov

Interactive Table: Examples of NADPH-Dependent Enzymes in Reductive Biosynthesis

PathwayEnzymeFunction
Fatty Acid Synthesis Fatty Acid SynthaseCatalyzes the synthesis of palmitate.
Cholesterol Synthesis HMG-CoA ReductaseA key regulatory enzyme in cholesterol biosynthesis.
Steroidogenesis NADPH-cytochrome P450 oxidoreductaseInvolved in the synthesis of various steroid hormones.
Nucleotide Synthesis Ribonucleotide ReductaseReduces ribonucleotides to deoxyribonucleotides (indirectly dependent on NADPH for regeneration of its reducing equivalents).

Oxidative Phosphorylation

Oxidative phosphorylation is the final stage of cellular respiration and the primary source of ATP in aerobic organisms. wikipedia.orgbyjus.com It consists of two main components: the electron transport chain and chemiosmosis. The NADH generated during glycolysis and the Krebs cycle donates its high-energy electrons to the first complex of the electron transport chain. khanacademy.orgnih.gov As these electrons are passed down a series of protein complexes, energy is released and used to pump protons across the inner mitochondrial membrane, creating an electrochemical gradient. khanacademy.orgnih.gov The flow of these protons back into the mitochondrial matrix through ATP synthase drives the synthesis of large amounts of ATP. nih.gov At the end of the chain, the electrons combine with oxygen to form water, and NADH is oxidized back to NAD+, ready to participate again in glycolysis and the Krebs cycle. khanacademy.org

NADPH in Antioxidant Defense Mechanisms

Nicotinamide Adenine Dinucleotide Phosphate (NADP+), and its reduced form, NADPH, are structurally similar to NAD+ and NADH but contain an additional phosphate group. This structural difference dictates its primary role in anabolic pathways and antioxidant defense, rather than catabolic reactions.

NADPH is a critical component of the cell's antioxidant defense system, providing the reducing power to regenerate key antioxidant molecules and to participate in detoxification reactions.

One of the primary roles of NADPH is to maintain a reduced pool of glutathione (B108866), a major cellular antioxidant. nih.gov The enzyme glutathione reductase utilizes NADPH to reduce oxidized glutathione (GSSG) back to its reduced form (GSH). wikipedia.orgnih.gov GSH can then detoxify reactive oxygen species (ROS) directly or act as a cofactor for glutathione peroxidases, which neutralize harmful molecules like hydrogen peroxide. quora.com

Key Enzymes in NADPH-Dependent Antioxidant Defense
EnzymeFunctionRole of NADPH
Glutathione ReductaseReduces oxidized glutathione (GSSG) to reduced glutathione (GSH). wikipedia.orgnih.govProvides the reducing equivalent (electron donor). wikipedia.org
NADPH Oxidase (NOX)Generates superoxide (B77818) radicals for immune defense and cell signaling. nih.govwikipedia.orgServes as the electron donor for the production of superoxide. nih.gov

Furthermore, NADPH is the essential cofactor for the NADPH oxidase (NOX) family of enzymes. nih.govwikipedia.org While often associated with the generation of ROS for immune defense against pathogens, the regulated activity of NOX enzymes is also involved in various cellular signaling pathways. portlandpress.commdpi.com The production of superoxide by NOX enzymes is a tightly controlled process that relies on the availability of NADPH as the electron donor. mdpi.com

Summary of NAD and NADP Functions
CoenzymePrimary Form in the CellPrimary Metabolic RoleKey Pathways
NADNAD+Catabolism (Oxidizing agent)Glycolysis, Krebs Cycle, Oxidative Phosphorylation nih.govwikipedia.org
NADPNADPHAnabolism and Antioxidant Defense (Reducing agent)Pentose (B10789219) Phosphate Pathway, Fatty Acid Synthesis, Antioxidant Regeneration frontiersin.org

Biosynthesis of Nicotinamide Adenine Dinucleotide

De Novo Biosynthesis Pathways

De novo synthesis allows organisms to produce NAD from basic building blocks. There are two primary de novo pathways that converge on a common intermediate.

Tryptophan-Kynurenine Pathway

In mammals, the primary route for de novo NAD+ synthesis is the Tryptophan-Kynurenine Pathway, which catabolizes the essential amino acid L-tryptophan. nih.govnih.gov This pathway is responsible for the degradation of the majority of dietary tryptophan. nih.gov The initial and rate-limiting step is the oxidation of tryptophan to N-formylkynurenine, a reaction catalyzed by either tryptophan 2,3-dioxygenase (TDO) predominantly in the liver, or indoleamine 2,3-dioxygenase (IDO) in extrahepatic tissues. nih.govmdpi.com

Following a series of enzymatic conversions, the pathway yields an unstable intermediate, α-amino-β-carboxymuconate-ε-semialdehyde (ACMS). encyclopedia.pub ACMS stands at a critical metabolic fork; it can either undergo spontaneous cyclization to form quinolinic acid, which is a direct precursor to NAD+, or be further processed into metabolites destined for the tricarboxylic acid (TCA) cycle. mdpi.com The enzyme quinolinate phosphoribosyltransferase (QPRT) then converts quinolinic acid into nicotinic acid mononucleotide (NaMN), channeling it into the final steps of NAD+ synthesis. nih.govstanford.edu

Key Enzymes and Intermediates in the Tryptophan-Kynurenine Pathway

Precursor/Intermediate Enzyme Product
L-Tryptophan Tryptophan 2,3-dioxygenase (TDO) / Indoleamine 2,3-dioxygenase (IDO) N-Formylkynurenine
N-Formylkynurenine Formamidase L-Kynurenine
L-Kynurenine Kynurenine 3-monooxygenase (KMO) 3-Hydroxykynurenine
3-Hydroxykynurenine Kynureninase 3-Hydroxyanthranilic acid
3-Hydroxyanthranilic acid 3-hydroxyanthranilate 3,4-dioxygenase (HAAO) α-amino-β-carboxymuconate-ε-semialdehyde (ACMS)
α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) Spontaneous Cyclization Quinolinic Acid

Nicotinic Acid Pathway

In contrast to the tryptophan-based pathway in eukaryotes, many bacteria, archaea, and some plants utilize a different de novo pathway that begins with the amino acid aspartate. researchgate.netmdpi.comresearchgate.net This pathway, sometimes referred to as the aspartate pathway, also culminates in the production of quinolinic acid. researchgate.net

The process is initiated by the enzyme L-aspartate oxidase (NadB), which oxidizes L-aspartate to form iminoaspartate (B1260514). mdpi.com Subsequently, quinolinate synthase (NadA) catalyzes the condensation of iminoaspartate with dihydroxyacetone phosphate (B84403) to produce quinolinic acid. mdpi.com From this point, the pathway merges with the final steps of the Tryptophan-Kynurenine pathway. Quinolinic acid is converted by quinolinate phosphoribosyltransferase (QPRT) to nicotinic acid mononucleotide (NaMN), which is then adenylated to form nicotinic acid adenine (B156593) dinucleotide (NaAD) and finally amidated to yield NAD+. mdpi.com

Nicotinamide (B372718) Adenine Dinucleotide Salvage Pathways

Salvage pathways are the primary mechanism for maintaining NAD+ levels in mammalian cells, recycling NAD+ precursors to conserve energy. frontiersin.org These pathways are crucial for replenishing NAD+ consumed by various enzymes.

Nicotinamide Salvage Route

This route recycles nicotinamide (Nam), a byproduct of NAD+-consuming enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs). acs.orgnih.gov

In mammals, the principal salvage pathway is governed by the rate-limiting enzyme nicotinamide phosphoribosyltransferase (NAMPT). wikipedia.orgnih.govnih.gov This enzyme catalyzes the conversion of nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN). wikipedia.org Following its synthesis, NMN is rapidly converted to NAD+ by a family of enzymes known as nicotinamide mononucleotide adenylyltransferases (NMNATs). nih.gov The NAMPT-mediated salvage pathway is responsible for producing the majority of NAD+ in mammals and is vital for cellular homeostasis. frontiersin.orgwikipedia.org

Key Steps in the NAMPT Pathway

Substrate Enzyme Product
Nicotinamide Nicotinamide Phosphoribosyltransferase (NAMPT) Nicotinamide Mononucleotide (NMN)

While mammals lack this enzyme, many bacteria, yeast, and plants possess a nicotinamidase, commonly known as PncA. nih.govacs.org This enzyme initiates a different salvage route by hydrolyzing nicotinamide into nicotinic acid (NA) and ammonia (B1221849). acs.org The resulting nicotinic acid is then processed through the Preiss-Handler pathway. nih.gov Nicotinic acid phosphoribosyltransferase (NAPRT) converts nicotinic acid to nicotinic acid mononucleotide (NaMN). nih.gov NaMN is then adenylated to nicotinic acid adenine dinucleotide (NaAD), and a final amidation step, catalyzed by NAD+ synthetase, produces NAD+. nih.gov This pathway is energetically more expensive than the two-step NAMPT pathway due to the additional ATP required for the final amidation step. nih.gov The presence of PncA in gut microbiota can influence host NAD+ metabolism by converting nicotinamide into nicotinic acid, which can then be used by the host. nih.govfrontiersin.orgresearchgate.net

Nicotinic Acid Salvage (Preiss-Handler) Pathway

The Preiss-Handler pathway is one of the key salvage routes for synthesizing Nicotinamide Adenine Dinucleotide (NAD+) from nicotinic acid (NA), a form of vitamin B3. researchgate.net This pathway, first described by Preiss and Handler, involves a sequence of three enzymatic reactions that convert NA into the essential coenzyme NAD+. researchgate.netqualialife.com

The pathway initiates with the conversion of nicotinic acid to nicotinic acid mononucleotide (NaMN). This reaction is catalyzed by the enzyme nicotinate (B505614) phosphoribosyltransferase (NAPRT), which transfers a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to NA. qualialife.comontosight.ai

In the second step, the adenylyl group from an ATP molecule is transferred to NaMN, resulting in the formation of nicotinic acid adenine dinucleotide (NaAD). researchgate.net This reaction is carried out by nicotinamide mononucleotide adenylyltransferase (NMNAT) enzymes, which are central to multiple NAD+ biosynthesis pathways. qualialife.comnih.gov

The final step in the Preiss-Handler pathway is the amidation of the nicotinic acid moiety of NaAD to a nicotinamide group, yielding NAD+. This conversion is catalyzed by NAD+ synthetase (NADS), which typically uses glutamine as the nitrogen donor in an ATP-dependent reaction. researchgate.netfrontiersin.org This pathway is crucial for maintaining NAD+ levels in various tissues, including the liver, kidneys, and heart. nih.govnih.gov

Nicotinamide Riboside Kinase (NRK) Pathway

A distinct and more recently discovered route for NAD+ synthesis is the Nicotinamide Riboside Kinase (NRK) pathway. This pathway utilizes nicotinamide riboside (NR), another form of vitamin B3, as the precursor. nih.govnih.gov The NRK pathway is a highly conserved two-step process that plays a significant role in utilizing both externally supplied and endogenously produced NR. nih.gov

The first and defining step of this pathway is the phosphorylation of NR to form nicotinamide mononucleotide (NMN). nih.govfrontiersin.org This reaction is catalyzed by nicotinamide riboside kinases (NRKs), with two primary isoforms identified in humans: NRK1 and NRK2. nih.govnih.gov These enzymes use ATP to add a phosphate group to NR. nih.gov

Once NMN is formed, it enters the final common step of NAD+ biosynthesis. The enzyme nicotinamide mononucleotide adenylyltransferase (NMNAT) catalyzes the conversion of NMN to NAD+. nih.govqualialife.com Interestingly, research suggests that the NRK pathway is also essential for the utilization of exogenous NMN, as NMN appears to be converted to NR before it can enter the cell, where it is then re-phosphorylated back to NMN by NRKs. frontiersin.org

Enzymology of Nicotinamide Adenine Dinucleotide Biosynthesis

The synthesis of NAD+ is governed by a series of specialized enzymes that catalyze the various steps in the de novo and salvage pathways. The efficiency and regulation of these enzymes are critical for maintaining cellular NAD+ pools, which are vital for energy metabolism, DNA repair, and cell signaling. frontiersin.orgontosight.ai

Nicotinamide Phosphoribosyltransferase (NAMPT)

Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that recycles nicotinamide (NAM), the byproduct of NAD+-consuming enzymes like sirtuins and PARPs, back into NAD+. frontiersin.orgnih.gov It catalyzes the conversion of NAM and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN). nih.govelisakits.co.uk This function is central to cellular NAD+ recycling and homeostasis. nih.gov

NAMPT exists in both intracellular (iNAMPT) and extracellular (eNAMPT) forms. frontiersin.org iNAMPT is crucial for maintaining cellular metabolism and mitochondrial function. frontiersin.org eNAMPT, on the other hand, has been shown to act as a cytokine and growth factor, playing a role in inflammatory processes. frontiersin.orgnih.gov The enzyme's activity is vital for supplying the NAD+ required by NAD-dependent deacetylases, known as sirtuins, forming a key regulatory axis in cellular stress defense. frontiersin.orgnih.gov

Nicotinamide Riboside Kinases (NRKs)

Nicotinamide Riboside Kinases (NRKs) are the key enzymes in the salvage pathway that converts nicotinamide riboside (NR) into NAD+. nih.govfrontiersin.org In humans, there are two main isoforms, NRK1 and NRK2, which catalyze the ATP-dependent phosphorylation of NR to yield nicotinamide mononucleotide (NMN). nih.govnih.gov

Structural and kinetic studies have revealed that while both enzymes have a high affinity for NR, their substrate specificities differ slightly. nih.gov Crystal structures of human NRK1 have shown that it can also phosphorylate nicotinic acid riboside (NaR) to nicotinic acid mononucleotide (NaMN), suggesting its potential role in alternative biosynthetic routes. nih.govuiowa.edu Although the NRK pathway can seem redundant in some tissues under basal conditions, it is essential for utilizing exogenous NR and plays a critical role in metabolic adaptations and regeneration. nih.govfrontiersin.org

Nicotinate Phosphoribosyltransferase (NAPRT/PncB)

Nicotinate Phosphoribosyltransferase (NAPRT), also known as PncB, is the initial and rate-limiting enzyme of the Preiss-Handler salvage pathway. nih.govgenecards.org It catalyzes the conversion of nicotinic acid (NA) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinic acid mononucleotide (NaMN). ontosight.ainih.gov

NAPRT activity is particularly important in tissues like the liver and intestine and is crucial for utilizing dietary niacin in the form of NA. nih.gov The expression of NAPRT allows cells to synthesize NAD+ via the Preiss-Handler pathway, which can be a vital alternative when the NAM-based salvage pathway is compromised. nih.gov Like NAMPT, NAPRT has also been identified as an extracellular mediator involved in inflammation, where it can bind to Toll-like receptor 4 (TLR4). nih.gov

Nicotinamide Mononucleotide Adenylyltransferase (NMNAT)

Nicotinamide Mononucleotide Adenylyltransferase (NMNAT) is a central enzyme that catalyzes the final step in all major NAD+ biosynthetic pathways. nih.govuib.no It facilitates the reversible transfer of an adenylyl group from ATP to either NMN or NaMN to produce NAD+ or NaAD, respectively. nih.govontosight.ai

In mammals, there are three distinct NMNAT isoforms (NMNAT1, NMNAT2, and NMNAT3), each with a specific subcellular location, which points to non-redundant, organelle-specific functions. scilit.comnih.gov

NMNAT1 is exclusively located in the nucleus. nih.gov

NMNAT2 is found in the Golgi complex and cytoplasm. nih.gov

NMNAT3 resides in the mitochondria. nih.gov

This compartmentalization ensures that NAD+ is supplied where it is needed for specific processes, such as DNA repair in the nucleus or the electron transport chain in the mitochondria. nih.govnih.gov Each isoform is essential for cell survival and plays a critical role in modulating NAD+ levels within its specific compartment. nih.govscilit.com

Table 1: Key Enzymes in NAD+ Biosynthesis Pathways

Enzyme Abbreviation Pathway Reaction
Nicotinamide Phosphoribosyltransferase NAMPT Nicotinamide Salvage Nicotinamide + PRPP → NMN + PPi
Nicotinamide Riboside Kinase NRK Nicotinamide Riboside Salvage Nicotinamide Riboside + ATP → NMN + ADP
Nicotinate Phosphoribosyltransferase NAPRT Preiss-Handler (Nicotinic Acid Salvage) Nicotinic Acid + PRPP → NaMN + PPi

Table 2: Human NMNAT Isoforms and Their Cellular Location

Isoform Gene Subcellular Location Primary Function
NMNAT1 NMNAT1 Nucleus Nuclear NAD+ synthesis, DNA repair support
NMNAT2 NMNAT2 Golgi Apparatus, Cytoplasm Cytosolic & Golgi NAD+ pools, neuronal maintenance

Table of Mentioned Compounds

Compound Name
Disodium (B8443419) nicotinamide adenine dinucleotide
Nicotinamide adenine dinucleotide (NAD / NAD+)
Nicotinic acid
Nicotinamide
Nicotinamide riboside
Nicotinic acid mononucleotide (NaMN)
Nicotinic acid adenine dinucleotide (NaAD)
Nicotinamide mononucleotide (NMN)
5-phosphoribosyl-1-pyrophosphate (PRPP)
Adenosine (B11128) triphosphate (ATP)

NAD⁺ Synthetase (NADS/NadE)

NAD⁺ Synthetase (NADS), also known as nicotinamide adenine dinucleotide synthetase, is a crucial enzyme that catalyzes the final step in the de novo and Preiss-Handler pathways of NAD⁺ biosynthesis. ontosight.ainih.gov This enzyme is responsible for the amidation of nicotinic acid adenine dinucleotide (NaAD) to form NAD⁺. researchgate.netresearchgate.net

The enzymatic reaction is an essential juncture where both the de novo synthesis and salvage pathways converge. ebi.ac.ukebi.ac.uk In the de novo pathway, quinolinic acid is converted to nicotinic acid mononucleotide (NaMN), which is then adenylated to form NaAD. ebi.ac.ukebi.ac.uk In the salvage pathway, nicotinic acid is converted to NaMN and subsequently to NaAD. nih.govnih.gov NADS then completes the synthesis of NAD⁺ from this common intermediate, NaAD. nih.gov

The fundamental mechanism of ammonia-dependent NADS involves a substitution reaction where the carboxylate group of deamino-NAD (NaAD) attacks the gamma-phosphate of ATP, leading to the liberation of pyrophosphate. ebi.ac.uk Subsequently, ammonia acts as a nucleophile, attacking the carboxyl carbon of the phosphorylated intermediate, which results in the formation of NAD⁺ and the release of AMP. ebi.ac.uk

Nicotinamide Deamidase (PncA)

Nicotinamide Deamidase, encoded by the pncA gene, is an enzyme that plays a significant role in the NAD⁺ salvage pathway. nih.govresearcher.life Its primary function is to catalyze the hydrolysis of nicotinamide to nicotinic acid and ammonia. ontosight.aiwikipedia.org This conversion is a critical step that allows organisms to utilize nicotinamide, a byproduct of NAD⁺-consuming enzymatic reactions, for the synthesis of NAD⁺ via the Preiss-Handler pathway. nih.govnih.gov

In many prokaryotes, the pathway involving PncA and nicotinate phosphoribosyltransferase (PncB) is the primary route for utilizing both amidated (nicotinamide) and deamidated (nicotinic acid) precursors for NAD⁺ synthesis. nih.gov The enzyme is also of significant interest in the context of Mycobacterium tuberculosis, the causative agent of tuberculosis. In this bacterium, PncA is responsible for converting the prodrug pyrazinamide (B1679903) into its active form, pyrazinoic acid. nih.govnih.govjohnshopkins.edu Mutations within the pncA gene can lead to a loss of enzyme activity, resulting in resistance to this crucial antituberculosis drug. nih.govjohnshopkins.edutaylorandfrancis.com

Research into the properties of M. tuberculosis PncA has revealed that it is a monomeric protein with optimal activity at a pH of 7.0 and a temperature of 40°C. nih.gov Interestingly, it has been identified as a metalloenzyme containing both manganese (Mn²⁺) and iron (Fe²⁺) ions. nih.gov Site-directed mutagenesis studies have identified key amino acid residues essential for its catalytic activity and for metal ion binding. nih.govfrontiersin.org

Kinetic Parameters of Various Nicotinamidases
Enzyme SourceKm (µM)kcat (s-1)
Saccharomyces cerevisiae<1200.3 - 4
Caenorhabditis elegans (CePNC1)<1200.3 - 4
Caenorhabditis elegans (CePNC2)<1200.3 - 4
Plasmodium falciparum (PfNic)<1200.3 - 4

This table presents a summary of the Michaelis constant (Km) and catalytic rate constant (kcat) for nicotinamidases from different organisms, as reported in a study on their steady-state kinetics. nih.gov Note that the values for Borrelia burgdorferi (BbNic) deviated from this general pattern.

NAD⁺ Diphosphatases (Nudix Hydrolases)

The Nudix hydrolase superfamily comprises a large and diverse group of enzymes that catalyze the hydrolysis of a wide range of organic pyrophosphates. researchgate.netnih.gov The name "Nudix" is derived from nu cleoside di phosphate linked to some other moiety, X . oup.com These enzymes are characterized by a conserved sequence motif known as the Nudix box, which is involved in substrate binding and catalysis. frontierspartnerships.org

Nudix hydrolases play a crucial role in cellular metabolism by controlling the levels of various metabolites, including nucleotide coenzymes like NAD⁺ and its derivatives (NADH, NADP⁺), nucleotide sugars, and canonical and oxidized nucleoside di- and triphosphates. researchgate.nettandfonline.comnih.gov By hydrolyzing these molecules, they are thought to perform "housekeeping" functions, eliminating potentially toxic metabolic intermediates and regulating signaling pathways. tandfonline.comnih.gov

In the context of NAD⁺ metabolism, specific Nudix hydrolases can cleave NAD⁺ or its reduced form, NADH, into their constituent mononucleotides (NMN or NMNH) and AMP. researchgate.netnih.gov This degradative activity is a mechanism for regulating the intracellular concentrations and the ratio of NAD⁺ to NADH, which in turn can influence the activity of numerous NAD⁺-dependent enzymes and cellular processes. researchgate.net For example, the bacterial protein YjaD and the fungal protein NdxA have been shown to cleave NAD⁺ and NADH. nih.gov In mammals, several Nudix proteins (NUDT) have been identified with activity towards NAD⁺ and its derivatives. nih.govresearchgate.net For instance, NUDT12 and NUDT13 can act on NAD(H) and NADP(H), while NUDT5 and NUDT14 specifically cleave NADH. researchgate.netresearchgate.net

Furthermore, some Nudix hydrolases are involved in the processing of RNA molecules that have a non-canonical 5' cap. It has been discovered that NAD⁺ can be attached to the 5' end of some RNA molecules, and certain Nudix enzymes, such as mammalian Nudt12 and Nudt16, can decap these NAD-capped RNAs. oup.com This activity suggests a role for Nudix hydrolases in RNA metabolism and quality control. oup.com

Substrate Specificity of Selected Mammalian Nudix Hydrolases in NAD Metabolism
Nudix HydrolasePrimary Substrate(s)LocationReference
NUDT5NADH, ADPR- researchgate.netresearchgate.net
NUDT9ADPR- researchgate.net
NUDT12NAD(H), NADP(H), NAD-capped RNAPeroxisomes researchgate.netnih.govoup.com
NUDT14NADH- researchgate.netresearchgate.net
NUDT16NAD⁺, NAD-capped RNA- researchgate.netoup.com

This table summarizes the substrate specificity of several mammalian Nudix hydrolases involved in the metabolism of NAD and related molecules.

Catabolism and Degradation of Nicotinamide Adenine Dinucleotide

Enzymatic Degradation Mechanisms

A diverse group of enzymes utilizes NAD⁺ as a substrate, leading to its cleavage and the generation of various signaling molecules and byproducts. These enzymes are central to numerous physiological processes.

NAD⁺ Glycohydrolases (NADases: CD38, CD157)

CD38 and CD157 are multifunctional ectoenzymes that possess significant NAD⁺ glycohydrolase (NADase) activity. nih.gov Their primary catalytic function involves the hydrolysis of the glycosidic bond in NAD⁺, which results in the production of nicotinamide (B372718) (NAM) and adenosine (B11128) diphosphate-ribose (ADP-ribose). nih.govnih.gov CD38 is considered a major regulator of NAD⁺ levels in mammalian tissues. nih.govnih.gov

The expression and activity of CD38 have been shown to increase with age, contributing to the age-related decline in NAD⁺ levels and subsequent mitochondrial dysfunction. nih.gov This enzyme is predominantly located on the plasma membrane with its catalytic domain facing the extracellular space, suggesting a role in controlling systemic NAD⁺ levels. nih.gov Immune cells, such as macrophages, can express high levels of CD38, which can be induced by inflammation and contribute significantly to NAD⁺ breakdown. youtube.comnad.com

In addition to its NADase activity, CD38 can also degrade the NAD⁺ precursor, nicotinamide mononucleotide (NMN), into NAM and ribose-5-phosphate. nih.govnih.gov This dual role in degrading both NAD⁺ and its precursor highlights the pivotal role of CD38 in modulating NAD⁺ metabolism.

Table 1: Catalytic Activities of CD38 and CD157

EnzymePrimary SubstratePrimary ReactionProducts
CD38 NAD⁺GlycohydrolysisNicotinamide (NAM), ADP-ribose (ADPR)
NMNHydrolysisNicotinamide (NAM), Ribose-5-phosphate
NAD(P)⁺Base-exchange (acidic pH)Nicotinic acid adenine (B156593) dinucleotide (phosphate) (NAAD(P)), NAM
CD157 NAD⁺GlycohydrolysisNicotinamide (NAM), ADP-ribose (ADPR)
Nicotinamide Riboside (NR)HydrolysisNicotinamide (NAM), Ribose

This table summarizes the primary enzymatic reactions catalyzed by CD38 and CD157 involving NAD⁺ and its precursors.

Poly(ADP-Ribose) Polymerases (PARPs)

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair and the maintenance of genomic integrity. mdpi.comnih.gov Upon detecting DNA damage, PARP1, the most abundant member of this family, becomes activated and utilizes NAD⁺ as a substrate to synthesize poly(ADP-ribose) (PAR) chains on itself and other target proteins. nih.govmolbiolcell.orgbiorxiv.org This process, known as PARylation, consumes significant amounts of NAD⁺. nih.gov

The activation of PARPs in response to excessive DNA damage can lead to a substantial depletion of the cellular NAD⁺ pool. mdpi.comnih.gov This rapid consumption of NAD⁺ is a critical event that can impact cellular metabolism and even trigger a specific form of programmed cell death. nih.govnih.gov The cleavage of the glycosidic bond within NAD⁺ liberates nicotinamide and allows for the polymerization of the remaining ADP-ribose units. researchgate.net

Sirtuins (SIR2 Family)

Sirtuins are a family of NAD⁺-dependent protein deacetylases and deacylases that play vital roles in regulating a wide array of cellular processes, including gene expression, metabolism, and stress responses. nih.govnih.gov These enzymes couple the removal of acetyl or other acyl groups from lysine (B10760008) residues on target proteins to the hydrolysis of NAD⁺. nih.govmdpi.com

The reaction catalyzed by sirtuins yields a deacetylated or deacylated protein, nicotinamide (NAM), and O-acetyl-ADP-ribose. nih.gov This strict dependence on NAD⁺ as a co-substrate positions sirtuins as crucial sensors of the cell's energy and redox status. nih.gov By consuming NAD⁺, sirtuins can influence metabolic homeostasis and respond to changes in cellular energy levels. nih.gov The seven mammalian sirtuins (SIRT1-SIRT7) are localized to different subcellular compartments, allowing them to regulate a wide variety of protein targets.

ADP-Ribosyl Cyclases

ADP-ribosyl cyclases are enzymes that catalyze the conversion of NAD⁺ into cyclic ADP-ribose (cADPR), a potent second messenger involved in intracellular calcium signaling. nih.gov This reaction involves the intramolecular cyclization of NAD⁺ with the release of nicotinamide. nih.gov

While CD38 possesses some ADP-ribosyl cyclase activity, it primarily functions as an NAD⁺ glycohydrolase, producing mainly ADP-ribose. nih.govnih.gov In contrast, the Aplysia ADP-ribosyl cyclase is a well-characterized enzyme that efficiently produces cADPR from NAD⁺. nih.gov The generation of cADPR by these enzymes represents another pathway for NAD⁺ consumption, linking its metabolism to the regulation of intracellular calcium levels.

Extracellular Ectoenzymes (e.g., CD73, Nucleotide Pyrophosphatase/Phosphodiesterase 1)

In the extracellular space, NAD⁺ can be catabolized by a series of ectoenzymes. Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1) is a membrane-bound enzyme that can hydrolyze extracellular ATP and other nucleotides, including potentially impacting the extracellular NAD⁺ pool. wikipedia.orgresearchgate.net NPP1 hydrolyzes phosphodiester bonds and can cleave ATP to AMP and inorganic pyrophosphate. researchgate.net

Another key ectoenzyme, CD73 (ecto-5'-nucleotidase), is involved in the extracellular degradation pathway of NAD⁺ precursors. nih.gov Specifically, CD73 dephosphorylates extracellular nicotinamide mononucleotide (NMN) to nicotinamide riboside (NR). nih.gov This conversion is a crucial step for the subsequent transport of NR into the cell for NAD⁺ synthesis. Therefore, while not directly degrading NAD⁺, these ectoenzymes play a significant role in regulating the availability of its extracellular precursors.

Non-Enzymatic Degradation Pathways

Table 2: Summary of Major NAD⁺ Degrading Enzymes

Enzyme FamilyPrimary FunctionSubcellular LocationKey Products
NAD⁺ Glycohydrolases (CD38, CD157) NAD⁺ hydrolysis, Calcium signalingPlasma membrane (extracellular-facing), Intracellular membranesNicotinamide (NAM), ADP-ribose (ADPR), Cyclic ADP-ribose (cADPR)
Poly(ADP-Ribose) Polymerases (PARPs) DNA repair, Genomic stabilityNucleus, MitochondriaNicotinamide (NAM), Poly(ADP-ribose) (PAR)
Sirtuins (SIR2 Family) Protein deacetylation/deacylation, Metabolic regulationNucleus, Cytoplasm, MitochondriaNicotinamide (NAM), Deacylated protein, O-acetyl-ADP-ribose
ADP-Ribosyl Cyclases Calcium signalingSoluble, Membrane-associatedNicotinamide (NAM), Cyclic ADP-ribose (cADPR)
Extracellular Ectoenzymes (NPP1, CD73) Extracellular nucleotide metabolismPlasma membrane (extracellular-facing)AMP, Inorganic pyrophosphate (from ATP by NPP1); Nicotinamide Riboside (from NMN by CD73)

This interactive table provides a summary of the main enzymatic families involved in NAD⁺ catabolism, their functions, locations, and products.

Hydrolytic Degradation (pH-Dependent Kinetics)

The hydrolytic stability of NAD is significantly dependent on the pH of the solution. The degradation kinetics and the primary products formed vary across different pH ranges. Generally, NAD solutions are relatively stable around a neutral pH but degrade rapidly in acidic or alkaline conditions. wikipedia.org

In acidic solutions with a pH below 6, the rate of NAD⁺ hydrolysis is largely independent of the pH. nih.gov The mechanism in this range often involves the cleavage of the pyrophosphate bond, which can lead to the formation of nicotinamide mononucleotide (NMN) and adenosine monophosphate (AMP).

Conversely, in the alkaline range between pH 7 and 11, the degradation rate of NAD⁺ becomes linearly dependent on the hydroxide (B78521) ion concentration. nih.gov Under these conditions, the primary degradation pathway involves the hydrolysis of the N-glycosidic bond linking the nicotinamide and ribose moieties. This cleavage results in the formation of nicotinamide and adenosine diphosphate (B83284) ribose (ADP-ribose). nih.govmolbiolcell.org Above pH 11, the rate of hydrolysis once again becomes independent of pH. nih.gov

The differential stability and degradation pathways at various pH levels are crucial considerations in both biological systems and in vitro applications of NAD.

Below is an interactive data table summarizing the pH-dependent degradation of NAD⁺.

Thermal Degradation and Associated Byproducts (e.g., ADP-ribose, Nicotinamide)

Temperature is another critical factor affecting the stability of NAD. Elevated temperatures accelerate the degradation of the molecule, primarily through the cleavage of the N-glycosidic bond. This thermal decomposition yields two main byproducts: adenosine diphosphate ribose (ADP-ribose) and nicotinamide. nih.govresearchgate.net This process is particularly relevant in thermophilic organisms and has been studied in hyperthermophilic archaea. researchgate.net

Research has shown that the degradation of NAD⁺ is significant at high temperatures. For instance, at 85°C in a buffer with a pH of 6.5, NAD⁺ has a calculated half-life of approximately 24.2 minutes. nih.gov At 100°C in a buffer with a pH of 7.6, the half-life of NAD⁺ is even shorter, at around 10 minutes. nih.gov The primary products consistently identified under these conditions are ADP-ribose and nicotinamide. nih.govresearchgate.net In contrast, ADP-ribose itself is more thermostable than NAD⁺ under the same conditions. nih.gov

The following interactive data table presents research findings on the thermal degradation of NAD⁺ at high temperatures.

Metabolic Fate of Nicotinamide Adenine Dinucleotide Degradation Products

The byproducts of NAD degradation, primarily nicotinamide and ADP-ribose, are not inert molecules and have distinct metabolic fates within the cell.

Nicotinamide: Nicotinamide is a key precursor for the synthesis of NAD⁺ through the salvage pathway. This pathway is the major source of NAD⁺ in most mammalian tissues. nih.govfrontiersin.org The first and rate-limiting step is catalyzed by the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which converts nicotinamide to nicotinamide mononucleotide (NMN). frontiersin.orgnih.gov Subsequently, NMN is converted to NAD⁺ by nicotinamide mononucleotide adenylyltransferases (NMNATs). nih.gov This recycling mechanism allows cells to efficiently regenerate NAD⁺ from its degradation product. Excess nicotinamide that is not recycled can be methylated by nicotinamide N-methyltransferase (NNMT) to form N-methylnicotinamide, which is then further metabolized and excreted. nih.govresearchgate.net

ADP-ribose: Free ADP-ribose can be further metabolized. In some organisms, it is hydrolyzed by enzymes such as ADP-ribose pyrophosphatase into adenosine monophosphate (AMP) and ribose 5-phosphate. researchgate.netnrel.gov These products can then be readily integrated into central metabolic pathways. For instance, AMP can be phosphorylated to ADP and then ATP, while ribose 5-phosphate is an intermediate in the pentose (B10789219) phosphate (B84403) pathway. nrel.gov In some cellular contexts, ADP-ribose can also be utilized by ADP-ribosyl cyclases to form cyclic ADP-ribose, a calcium-mobilizing second messenger. wikipedia.orgmolbiolcell.org

Cellular Regulation and Homeostasis of Nicotinamide Adenine Dinucleotide

The NAD⁺/NADH Redox Ratio as a Key Cellular Indicator

The ratio of the oxidized form of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) to its reduced form (NADH) is a critical indicator of the cell's redox state and metabolic health. numberanalytics.comnih.gov This balance is pivotal for cellular function as it influences a wide array of biological activities, from energy metabolism to gene expression and DNA repair. numberanalytics.comnumberanalytics.com

NAD⁺ and NADH are central players in the metabolic reactions that convert nutrients into energy. promegaconnections.com NAD⁺ functions as an electron acceptor in catabolic processes like glycolysis and the citric acid cycle, becoming reduced to NADH. numberanalytics.compromegaconnections.com Subsequently, NADH donates these electrons to the mitochondrial electron transport chain, a process that drives the production of ATP, the cell's main energy currency. numberanalytics.compromegaconnections.com

A high NAD⁺/NADH ratio typically signifies an oxidative cellular environment, which is necessary to meet increased energy demands. promegaconnections.com Conversely, a low ratio is associated with reductive stress and can lead to pathological conditions if chronic. promegaconnections.com The metabolic state of a cell heavily influences this ratio. For instance, during fasting, an increase in fatty acid oxidation and a decrease in glycolysis lead to a higher NAD⁺/NADH ratio. numberanalytics.com In contrast, many cancer cells exhibit a lower ratio due to a heightened reliance on glycolysis. numberanalytics.com

The NAD⁺/NADH ratio is not merely a passive reflection of metabolic status but an active regulator of cellular signaling. promegaconnections.com It is crucial for maintaining genomic stability, as NAD⁺ is required for the activity of DNA repair enzymes such as PARP1 and SIRT1. numberanalytics.com A decline in this ratio can impair DNA repair and increase the risk of genomic instability. numberanalytics.com Furthermore, a high NAD⁺/NADH ratio can enhance cellular resistance to stress, while a low ratio can increase susceptibility to stress and apoptosis. numberanalytics.com

Dysregulation of the NAD⁺/NADH ratio is implicated in a variety of health problems, including metabolic disorders, neurodegenerative diseases, and cardiovascular conditions. promegaconnections.com For example, a depletion of the cellular NAD⁺ pool is linked to impaired neuronal plasticity and cellular senescence. promegaconnections.com

The following table provides a summary of the typical NAD⁺/NADH ratios observed in different cellular compartments and their significance:

Cellular CompartmentTypical NAD⁺/NADH RatioSignificance
Cytosol High (around 700) nih.govFacilitates glycolytic flux
Mitochondria Low (around 7-8) nih.govnih.govDrives oxidative phosphorylation

This table presents generalized ratios, which can vary depending on cell type and metabolic conditions.

Dynamic Equilibrium Between Biosynthesis and Catabolism

The cellular concentration of Nicotinamide Adenine Dinucleotide (NAD⁺) is maintained through a delicate and dynamic balance between its biosynthesis and catabolism. mdpi.com This equilibrium is crucial for cellular homeostasis, as NAD⁺ is not only a key cofactor in redox reactions but also a substrate for various signaling enzymes. tandfonline.comnih.gov

NAD⁺ Biosynthesis:

Cells synthesize NAD⁺ through several pathways:

De Novo Synthesis: This pathway starts from the amino acid tryptophan. nih.govembopress.org In mammals, the conversion of tryptophan to N-formylkynurenine, catalyzed by either tryptophan-2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO), is the initial and rate-limiting step. embopress.org This pathway primarily occurs in the cytosol. embopress.org

Preiss-Handler Pathway: This pathway utilizes nicotinic acid (NA) as a precursor. nih.gov Nicotinate (B505614) phosphoribosyltransferase (NAPRT) converts NA to nicotinic acid mononucleotide (NaMN), which is then adenylated to form nicotinic acid adenine dinucleotide (NaAD). nih.gov Finally, NAD synthetase (NADS) amidates NaAD to produce NAD⁺. researchgate.net

Salvage Pathway: This is the major pathway for NAD⁺ synthesis in mammals, recycling nicotinamide (NAM), a byproduct of NAD⁺-consuming reactions. researchgate.netnih.gov Nicotinamide phosphoribosyltransferase (NAMPT) converts NAM to nicotinamide mononucleotide (NMN). embopress.org NMN is then converted to NAD⁺ by nicotinamide mononucleotide adenylyltransferases (NMNATs). embopress.org Nicotinamide riboside (NR) can also feed into this pathway, being converted to NMN by nicotinamide riboside kinases (NRKs). researchgate.net

NAD⁺ Catabolism:

NAD⁺ is consumed by several families of enzymes in reactions that are distinct from its role in redox metabolism. nih.gov These enzymes cleave NAD⁺ into nicotinamide (NAM) and an ADP-ribose derivative. tandfonline.com

Sirtuins (SIRTs): These are NAD⁺-dependent deacetylases and ADP-ribosyltransferases that play critical roles in gene expression, metabolism, and aging. tandfonline.com

Poly(ADP-ribose) polymerases (PARPs): These enzymes are primarily involved in DNA repair and the maintenance of genomic stability. nih.govmdpi.com Upon detecting DNA damage, PARPs utilize NAD⁺ to synthesize poly(ADP-ribose) chains on target proteins. mdpi.com

CD38 and CD157: These are ectoenzymes that function as NAD⁺ glycohydrolases, hydrolyzing NAD⁺ to ADP-ribose and nicotinamide. nih.gov They are involved in calcium signaling. tandfonline.com

Sterile Alpha and TIR Motif Containing 1 (SARM1): This enzyme also possesses NADase activity and is involved in neuronal degeneration. nih.gov

The constant consumption of NAD⁺ by these enzymes necessitates its continuous resynthesis to maintain cellular pools. nih.gov The dynamic interplay between these biosynthetic and catabolic pathways allows the cell to adjust its NAD⁺ levels in response to various physiological and environmental stimuli. nih.gov

The following table summarizes the key enzymes involved in NAD⁺ biosynthesis and catabolism:

ProcessEnzymeSubstrate(s)Product(s)
De Novo Synthesis Tryptophan-2,3-dioxygenase (TDO), Indoleamine 2,3-dioxygenase (IDO)TryptophanN-formylkynurenine
Preiss-Handler Pathway Nicotinate phosphoribosyltransferase (NAPRT)Nicotinic acidNicotinic acid mononucleotide (NaMN)
Nicotinamide mononucleotide adenylyltransferase (NMNAT)NaMN, ATPNicotinic acid adenine dinucleotide (NaAD)
NAD synthetase (NADS)NaAD, Glutamine, ATPNAD⁺, Glutamate, AMP, PPi
Salvage Pathway Nicotinamide phosphoribosyltransferase (NAMPT)Nicotinamide, PRPPNicotinamide mononucleotide (NMN)
Nicotinamide riboside kinase (NRK)Nicotinamide riboside, ATPNMN
Nicotinamide mononucleotide adenylyltransferase (NMNAT)NMN, ATPNAD⁺
Catabolism Sirtuins (SIRTs)NAD⁺, Acetylated proteinDeacetylated protein, Nicotinamide, O-acetyl-ADP-ribose
Poly(ADP-ribose) polymerases (PARPs)NAD⁺Poly(ADP-ribose), Nicotinamide
CD38, CD157NAD⁺ADP-ribose, Cyclic ADP-ribose, Nicotinamide
SARM1NAD⁺ADP-ribose, Nicotinamide

Intracellular Compartmentalization of Nicotinamide Adenine Dinucleotides

The subcellular compartmentalization of nicotinamide adenine dinucleotide (NAD) pools is a critical aspect of its metabolism and signaling functions. nih.gov Distinct and independently regulated pools of NAD⁺, NADH, and their phosphorylated counterparts exist within different organelles, including the nucleus, mitochondria, cytoplasm, and peroxisomes. nih.govnih.gov This separation allows for the specific regulation of metabolic pathways and NAD⁺-dependent signaling events within each compartment. nih.gov

Mitochondrial NAD Pool: The mitochondria maintain a distinct NAD pool that is physically separated from the cytoplasm. nih.gov The inner mitochondrial membrane is generally impermeable to NAD⁺ and NADH, necessitating shuttle systems, such as the malate-aspartate and glycerol-3-phosphate shuttles, to transport reducing equivalents from cytosolic NADH into the mitochondria. nih.govresearchgate.net Mitochondria also possess their own machinery for NAD⁺ synthesis. nih.gov The enzyme NMNAT3 is located within the mitochondrial matrix and is responsible for the local synthesis of NAD⁺ from NMN. tandfonline.comresearchgate.net This mitochondrial NAD⁺ is essential for the activity of mitochondrial sirtuins (SIRT3, SIRT4, and SIRT5), which regulate key metabolic enzymes. tandfonline.com The NAD⁺/NADH ratio within the mitochondria is significantly lower than in the cytoplasm, reflecting the high rate of oxidative phosphorylation. nih.gov

Nuclear and Cytosolic NAD Pools: The nuclear and cytosolic NAD⁺ pools are thought to be interconnected, with NAD⁺ and its precursors able to diffuse through the nuclear pore complex. researchgate.netnih.gov However, the dynamic regulation of NAD⁺ synthesis and consumption in each compartment can create localized concentration gradients. nad.com In the nucleus, NAD⁺ is a critical substrate for PARPs and sirtuins (SIRT1, SIRT6, and SIRT7), which are involved in DNA repair, chromatin remodeling, and gene expression. researchgate.netresearchgate.net The synthesis of NAD⁺ in these compartments is catalyzed by NMNAT1 (predominantly nuclear) and NMNAT2 (Golgi-associated and cytoplasmic). tandfonline.com In the cytoplasm, NAD⁺ is a crucial cofactor for glycolysis. nih.gov

Peroxisomal and Endoplasmic Reticulum NAD Pools: Distinct NAD⁺ pools have also been identified in peroxisomes and the endoplasmic reticulum. nih.gov The peroxisomal NAD pool can be supplied by the import of NAD⁺ from the cytosol via the carrier protein SLC25A17. tandfonline.com Within the peroxisome, NAD⁺ can be hydrolyzed to NMN and AMP by the Nudix hydrolase NUDT12. tandfonline.com More recently, NAD⁺-dependent enzymes, such as the mono-ADP-ribosyltransferase ARTD15 (also known as PARP16), have been found to be associated with the endoplasmic reticulum, suggesting a role for NAD⁺ in processes such as the unfolded protein response. nih.gov

This compartmentalization of NAD metabolism allows for the precise spatial and temporal control of cellular processes. nih.gov For example, changes in cytoplasmic NAD⁺ synthesis can specifically impact nuclear NAD⁺ levels and, consequently, the activity of nuclear enzymes like PARP-1, thereby influencing gene expression. nih.gov

The following table summarizes the key enzymes and functions of NAD in different cellular compartments:

CompartmentKey NAD⁺ Synthesizing EnzymesKey NAD⁺ Consuming EnzymesPrimary Functions of NAD
Mitochondria NMNAT3SIRT3, SIRT4, SIRT5, PARP1Oxidative phosphorylation, regulation of metabolic enzymes
Nucleus NMNAT1SIRT1, SIRT6, SIRT7, PARPsDNA repair, gene expression, chromatin regulation
Cytoplasm/Golgi NMNAT2, NAMPTSIRT2Glycolysis, redox balance
Peroxisomes (Import via SLC25A17)NUDT12Fatty acid oxidation
Endoplasmic Reticulum -ARTD15/PARP16Unfolded protein response

Transcriptional and Post-Translational Regulation of Nicotinamide Adenine Dinucleotide Metabolizing Enzymes

The expression and activity of enzymes involved in nicotinamide adenine dinucleotide (NAD⁺) metabolism are tightly regulated at both the transcriptional and post-translational levels. This intricate control ensures that NAD⁺ homeostasis is maintained and can be dynamically adjusted in response to cellular needs and environmental cues.

Transcriptional Regulation:

The genes encoding NAD⁺ biosynthetic enzymes are subject to complex transcriptional control. For example, the expression of nicotinamide phosphoribosyltransferase (NAMPT), a rate-limiting enzyme in the salvage pathway, is modulated by various transcription factors. numberanalytics.com The sirtuin SIRT1 can deacetylate and activate transcription factors that promote NAMPT expression. numberanalytics.com Additionally, signaling pathways like the AMPK pathway can activate the transcription of NAD⁺ biosynthesis genes. numberanalytics.com

In bacteria, the regulation of NAD⁺ metabolism has been studied in more detail. The NadR protein in Escherichia coli and Salmonella acts as a NAD⁺-responsive repressor of genes involved in both de novo and salvage pathways. oup.comoup.com In the presence of NAD⁺, NadR binds to a specific DNA operator sequence to repress transcription. oup.com Another family of transcriptional regulators, termed NrtR, has been identified in a broad range of bacteria. nih.govresearchgate.net These regulators are composed of a DNA-binding domain and a Nudix-like domain that is thought to bind an effector molecule, such as ADP-ribose, which in turn modulates the regulator's DNA binding activity. nih.gov

Post-Translational Regulation:

The activity of NAD⁺ metabolizing enzymes is also controlled by post-translational modifications. These modifications can rapidly alter enzyme function without changing protein levels.

Phosphorylation: The AMP-activated protein kinase (AMPK) pathway, a key sensor of cellular energy status, can phosphorylate and activate key enzymes involved in NAD⁺ biosynthesis. numberanalytics.com

Acetylation/Deacetylation: Sirtuins, which are themselves NAD⁺-dependent, can regulate the activity of other enzymes through deacetylation. For instance, SIRT1 can deacetylate and activate transcription factors that control the expression of NAD⁺ biosynthetic genes. numberanalytics.com SIRT6 has been shown to be regulated by the activity of NAMPT. mdpi.com

ADP-ribosylation: Some NAD⁺ metabolizing enzymes can be regulated by ADP-ribosylation. For example, SIRT6 can auto-ADP-ribosylate and also ADP-ribosylates PARP1, enhancing its DNA repair activity. mdpi.com

These regulatory mechanisms allow for a multi-layered and responsive control of NAD⁺ levels. For instance, a decrease in cellular energy (high AMP:ATP ratio) can activate AMPK, leading to both the phosphorylation and activation of existing NAD⁺ biosynthetic enzymes and the increased transcription of their genes, thereby boosting NAD⁺ production to meet metabolic demands.

The following table provides examples of the regulation of key NAD⁺ metabolizing enzymes:

EnzymeRegulatory MechanismEffector/RegulatorConsequence
NAMPT Transcriptional ActivationSIRT1-activated transcription factorsIncreased NAMPT expression
NadR (bacteria) Transcriptional RepressionNAD⁺Repression of NAD⁺ biosynthesis and salvage genes
NrtR (bacteria) Transcriptional RegulationADP-riboseModulation of DNA binding and gene expression
SIRT6 Regulation by enzyme activityNAMPTModulation of SIRT6 activity
PARP1 ADP-ribosylationSIRT6Enhanced DNA repair activity

Advanced Methodologies for Nicotinamide Adenine Dinucleotide Research

Spectrophotometric and Fluorometric Quantification Techniques

Spectrophotometry and fluorometry are widely used techniques for the quantification of nicotinamide (B372718) adenine (B156593) dinucleotides. These methods are based on the distinct optical properties of the oxidized and reduced forms of the coenzyme.

Absorbance-Based Assays (e.g., NADH at 340 nm)

A cornerstone of NAD(H) research is the direct spectrophotometric quantification of NADH. This method leverages the fact that the reduced form, NADH, exhibits a strong absorbance of ultraviolet light at a wavelength of 340 nm, while the oxidized form, NAD+, does not have a significant absorbance at this wavelength. msbioanalytical.com This difference in absorbance provides a straightforward and rapid means to measure the concentration of NADH in a solution or to monitor reactions that involve the conversion of NAD+ to NADH or vice versa. protocol-online.org

The relationship between the absorbance and the concentration of NADH is described by the Beer-Lambert law. The molar extinction coefficient for NADH at 340 nm is a critical parameter for these calculations. Research has established this value with high precision. For instance, at 25°C and a pH of 7.8, the molar absorptivity of NADH at 340 nm has been determined to be approximately 6317 L·mol⁻¹·cm⁻¹. nih.gov This allows for the accurate calculation of NADH concentration in a sample by measuring its absorbance in a spectrophotometer with a defined path length. nih.govnih.gov

Standard curves for NADH measured at 340 nm using UV-spectrophotometry demonstrate a linear response over a range of concentrations, typically up to 400 nmole, confirming the reliability of this method for quantitative analysis. researchgate.net

Table 1: Molar Absorptivity of NADH

Parameter Value Conditions
Wavelength 340 nm -
Molar Absorptivity (ε) 6317 L·mol⁻¹·cm⁻¹ 25°C, pH 7.8 nih.gov

Fluorescence-Based Detection of Nicotinamide Adenine Dinucleotides

For enhanced sensitivity, fluorescence-based detection methods are often employed. NADH is naturally fluorescent, with an excitation maximum around 340 nm and an emission maximum in the range of 450-460 nm. msbioanalytical.comnih.gov In contrast, NAD+ is non-fluorescent. This intrinsic fluorescence of NADH allows for its detection at much lower concentrations than is possible with absorbance-based methods. msbioanalytical.com

Fluorescence spectroscopy and imaging of NADH have been utilized to probe cellular metabolism in various cell types, including isolated cardiac myocytes. nih.govresearchgate.net Changes in NADH fluorescence can indicate shifts in the metabolic state of the cell. For example, an increase in fluorescence can be correlated with a more reduced state of the mitochondrial matrix. nih.gov The fluorescence lifetime of NADH can also serve as a biomarker, for instance, in monitoring the differentiation of stem cells. researchgate.net

While highly sensitive, fluorescence-based assays can be susceptible to interference from other fluorescent compounds within a biological sample. msbioanalytical.com Therefore, careful controls and sample preparation are essential for accurate quantification.

Enzyme Cycling Assays for Enhanced Detection Sensitivity

To further amplify the detection signal and measure minute quantities of NAD+ and NADH, enzyme cycling assays are utilized. These assays employ a pair of enzymes that work in a cyclic manner to repeatedly oxidize and reduce the nicotinamide adenine dinucleotide pool in the sample. cellbiolabs.comnih.gov

In a typical NAD+/NADH cycling assay, one enzyme uses the dinucleotide as a cofactor to produce a product, and a second enzyme regenerates the dinucleotide, which can then participate in another round of the first reaction. nih.gov This enzymatic cycling leads to the accumulation of a product that can be easily measured, often through a colorimetric or fluorometric reaction. For example, a common approach involves the reduction of a colorimetric probe that can be measured at a specific wavelength, such as 450 nm. cellbiolabs.com The rate of color development is proportional to the concentration of NAD+ and NADH in the sample.

These assays can achieve remarkable sensitivity, with detection limits in the nanomolar range, making them suitable for samples with very low concentrations of these coenzymes. cellbiolabs.com Some bioluminescent variations of these assays report detection thresholds as low as 100 femtomoles, which is significantly more sensitive than standard HPLC techniques. promega.camdpi.com

Chromatographic Separation and Detection Methods

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are powerful tools for the separation and quantification of nicotinamide adenine dinucleotides and their related metabolites from complex biological samples.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC offers a robust and reliable method for the accurate measurement of NAD+ and other related compounds in cells and tissues. nih.govwustl.edunih.gov This technique separates molecules based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). Following separation, the compounds can be detected and quantified, often by UV absorbance. NAD+ is typically monitored at a wavelength of 260-261 nm. researchgate.netresearchgate.net

Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography used for the analysis of nicotinamide adenine dinucleotides. waters.com In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is a polar aqueous-organic mixture. waters.com This setup allows for the effective separation of polar compounds like NAD+ and its metabolites.

A typical stationary phase for this application is a C18-bonded silica (B1680970) column. researchgate.netresearchgate.net The mobile phase often consists of an aqueous buffer, such as potassium phosphate (B84403), mixed with an organic modifier like methanol (B129727) or acetonitrile (B52724). nih.govresearchgate.net The separation is achieved by running a gradient of the organic modifier, which progressively elutes the compounds from the column based on their polarity. For instance, a common method involves a gradient of methanol in a phosphate buffer. nih.gov

By using a well-defined mobile phase gradient and a suitable column, various NAD+-related metabolites can be effectively separated and quantified in a single chromatographic run. nih.gov This methodology provides accurate, reliable, and reproducible results for analyzing pathophysiological changes in NAD+ levels in both in vitro and in vivo studies. nih.govspringernature.com

Table 2: Example of a Reversed-Phase HPLC Gradient for NAD+ Analysis

Time (minutes) Buffer A (0.05 M Phosphate Buffer) Buffer B (100% Methanol)
0–5 100% 0%
5–6 Linear gradient to 95% Linear gradient to 5%
6–11 95% 5%
11–13 Linear gradient to 85% Linear gradient to 15%
13–23 85% 15%
23–24 Linear gradient to 100% Linear gradient to 0%
24–30 100% 0%

This is an exemplary gradient and may be adjusted based on the specific column and sample matrix. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolome Profiling

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of the NAD metabolome, a field often referred to as "NADomics". mdpi.comsemanticscholar.org This approach offers unparalleled specificity and sensitivity, allowing for the reliable quantification of NAD and its numerous related metabolites, even at very low concentrations in complex biological samples like tissues and biofluids. mdpi.comsemanticscholar.orgnih.gov

LC-MS/MS provides two dimensions of separation: the retention time from the LC and the mass-to-charge ratio (m/z) from the mass spectrometer. mdpi.com The use of tandem mass spectrometry (MS/MS) further enhances specificity. In this setup, a specific parent ion (e.g., the molecular ion of NAD, m/z 664 [M+H]+) is selected in the first quadrupole (Q1), fragmented, and then a specific product ion (e.g., m/z 136 for the nicotinamide fragment) is monitored in the third quadrupole (Q3). nih.gov This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), drastically reduces chemical noise and allows for accurate quantification. nih.govresearchgate.net

LC-MS/MS methods have been developed to simultaneously measure a comprehensive panel of NAD-related compounds, including precursors (nicotinamide, nicotinamide riboside), intermediates (nicotinamide mononucleotide), and catabolites. nih.govnih.gov This comprehensive profiling is crucial for understanding the dynamic regulation of NAD levels in health and disease. epfl.chnih.gov

Live Cell Imaging and Biosensor Technologies

While LC-MS/MS provides precise quantification from cell or tissue extracts, it does not offer real-time information about NAD dynamics within living cells. To address this, sophisticated biosensor technologies have been developed for live-cell imaging.

Semisynthetic Fluorescent Biosensors for Free Nicotinamide Adenine Dinucleotide Levels

A new class of semisynthetic fluorescent biosensors has been engineered to quantify free NAD+ levels in living cells and even in specific organelles. nih.govnih.gov These sensors, such as the "NAD-Snifit," are rationally designed fusion proteins that provide a ratiometric fluorescence output. nih.gov Their design is based on the principle of Förster Resonance Energy Transfer (FRET), which measures the energy transfer between two light-sensitive molecules (fluorophores).

The NAD-Snifit sensor typically consists of a protein scaffold that binds NAD, flanked by self-labeling protein tags (e.g., SNAP-tag and Halo-tag). nih.gov These tags are then covalently labeled with synthetic fluorophores, such as tetramethylrhodamine (B1193902) (TMR) and a silicon-rhodamine derivative (SiR), which act as a FRET donor-acceptor pair. nih.gov The binding of NAD to the protein scaffold induces a conformational change, altering the distance or orientation between the two fluorophores and thus changing the F-RET efficiency. nih.govnih.gov This change in the ratio of acceptor-to-donor emission provides a quantitative measure of the free NAD concentration.

Key advantages of these semisynthetic biosensors include:

Large dynamic range: They are highly responsive to changes in NAD concentrations. nih.gov

pH-insensitivity: Their ratiometric signal is not affected by changes in intracellular pH. nih.govresearchgate.net

Tunable response: The affinity for NAD can be rationally engineered to measure different concentration ranges. nih.govnih.gov

Long-wavelength excitation: Using red-shifted fluorophores minimizes phototoxicity and cellular autofluorescence. nih.gov

Organelle localization: They can be targeted to specific subcellular compartments, such as the mitochondria or nucleus, to map spatial variations in NAD levels. nih.gov

Monitoring Intracellular Metabolic Fluxes

Understanding the concentration of NAD is important, but a complete picture of its metabolism requires measuring its turnover rate, or flux. nih.govprinceton.edu Isotope tracing, often combined with LC-MS/MS analysis, is a powerful method for quantifying the synthesis and consumption fluxes of NAD in both cell culture and in vivo. nih.govprinceton.edu

The methodology involves introducing a stable isotope-labeled precursor, such as nicotinamide containing deuterium (B1214612) ([²H] NAM), into the biological system. nih.gov This labeled precursor is then incorporated into the NAD molecule through its biosynthetic pathways. By measuring the rate at which the labeled form of NAD appears and reaches a steady state, researchers can calculate the absolute flux through the pathway. nih.govprinceton.edu

This flux analysis has revealed that NAD metabolism is highly dynamic and varies significantly across different tissues. nih.govprinceton.eduprinceton.edu For instance, studies have shown high NAD flux in the small intestine and spleen, with lower flux in skeletal muscle. princeton.edu Furthermore, live-cell imaging with fluorescent biosensors can be used to observe the real-time consequences of metabolic shifts, such as the cellular response to changes in nutrient availability or oxidative stress, providing a dynamic view of metabolic fluxes. nih.govelifesciences.org

Sample Preparation Strategies for Nicotinamide Adenine Dinucleotide Analysis

The accurate quantification of NAD is critically dependent on the sample preparation strategy. A major challenge is the chemical instability of the reduced (NADH) and oxidized (NAD+) forms of the coenzyme and their potential for interconversion during the extraction process. nih.govepfl.ch NAD+ is stable in acidic conditions but degrades in base, whereas NADH is stable in basic conditions but degrades rapidly in acid. frontiersin.orgnih.gov Therefore, the choice of extraction method is crucial for obtaining biologically meaningful results, especially when determining the NAD+/NADH ratio.

Several extraction methods have been developed and compared:

Acid/Base Extraction: The traditional approach involves performing two separate extractions: an acidic extraction (e.g., with perchloric acid or hydrochloric acid) to stabilize and measure NAD+, and a separate basic extraction to stabilize and measure NADH. frontiersin.orgnih.gov While effective, this method is laborious and requires more sample material.

Hot Aqueous Buffer: This method uses a hot buffer (e.g., 85°C ammonium (B1175870) acetate) to rapidly quench enzymatic activity. However, it can lead to significant conversion of NADH to NAD+. nih.gov

Cold Organic Solvents: Solvents like 80% methanol or 75% acetonitrile are commonly used in metabolomics to quench metabolism and extract metabolites. nih.gov While generally effective, some interconversion of the redox cofactors can still occur. nih.gov

To overcome these limitations, a single extraction protocol that minimizes interconversion while being compatible with LC-MS/MS is highly desirable. Research has shown that an extraction solvent mixture of 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid provides the least amount of interconversion between NAD+ and NADH and gives excellent recoveries. nih.govresearchgate.net The acidic nature of this solvent effectively quenches enzymatic activity and stabilizes the redox state of the cofactors. It is recommended to neutralize the samples immediately after this extraction to prevent any acid-catalyzed degradation during storage or analysis. nih.govresearchgate.net

Below is a data table summarizing the performance of various extraction methods for NAD(H) analysis.

Extraction MethodDescriptionKey FindingsReference
Acidic Organic Mixture 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid.Shows the least interconversion from NADPH to NADP+ and NAD+ to NADH. Suitable for measuring redox cofactor ratios by LC-MS. nih.govresearchgate.net
Cold 80% Methanol Extraction with 80% methanol at very low temperatures (e.g., -70°C).Some interconversion is observed, but it is generally better than hot buffer methods. nih.gov
Hot Aqueous Buffer Extraction with a hot buffer (e.g., 85°C, 5 mM ammonium acetate).Substantial conversion of NADH to NAD+ (>80%) is observed. nih.gov
Acid Extraction Use of strong acids like perchloric acid (HClO₄) or hydrochloric acid (HCl).Stabilizes NAD+ but degrades NADH. Requires a separate basic extraction for NADH. frontiersin.orgnih.gov
Enzyme Assay Buffer Cold alkaline buffer (pH ~11) with detergent (e.g., Triton X-100).Shows some conversion of NAD+ to NADH but is better than methods without detergent. nih.gov

Considerations for Compound Stability and Buffer Selection

The stability of disodium (B8443419) nicotinamide adenine dinucleotide (NAD+) is a critical factor in the design and execution of reliable research methodologies. Its degradation can be influenced by several environmental factors, including temperature, pH, and light. Consequently, the selection of an appropriate buffer system is paramount to maintaining the integrity of the compound during experimental procedures.

Temperature: Temperature plays a significant role in the stability of NAD+. Elevated temperatures accelerate the degradation of the molecule. Studies have shown that even mild increases in temperature can have a significant effect on the stability of the reduced form, NADH. For long-term storage of aqueous solutions, temperatures between -20°C and -70°C are recommended. For short-term storage, such as during an experiment, keeping solutions on ice or at refrigerated temperatures (2°C to 8°C) is crucial. frontiersin.orgresearchgate.netmdpi.com Lyophilized (freeze-dried) powder is more stable at room temperature but should be stored desiccated and protected from moisture, as the compound is hygroscopic. frontiersin.orgresearchgate.net

pH: The pH of the solution is another critical determinant of NAD+ stability. Generally, NAD+ is relatively stable in acidic to neutral solutions (pH 2-7). researchgate.netnih.gov Acidic conditions help preserve the integrity of NAD+ by making it less prone to hydrolysis. frontiersin.orgnih.gov However, it degrades rapidly in alkaline solutions. researchgate.netnih.gov Conversely, its reduced form, NADH, is unstable in acidic conditions and more stable in alkaline conditions. frontiersin.org This opposing pH stability profile necessitates careful consideration of the experimental goals. For instance, in studies where both forms are relevant, a compromise pH, often slightly alkaline (around pH 7.5-8.5), is chosen to balance the degradation rates. frontiersin.orgnih.gov

Light: Exposure to light, particularly UV light, can also lead to the degradation of NAD+ and its related compounds. Therefore, it is recommended to store solutions in amber vials or containers wrapped in aluminum foil to protect them from light. frontiersin.orgnih.gov

Buffer Selection: The choice of buffer can significantly impact the stability of NAD+. Phosphate-containing buffers have been shown to catalyze the degradation of NADH and are generally less favorable for long-term stability studies. frontiersin.org Tris (tris(hydroxymethyl)aminomethane) buffers are often preferred for their ability to maintain a stable pH in the slightly alkaline range where both NAD+ and NADH can be reasonably preserved for the duration of many experiments. Studies comparing different buffers have demonstrated that Tris buffer, particularly at a pH around 8.5, provides a more favorable environment for the long-term stability of NADH compared to HEPES and sodium phosphate buffers. frontiersin.org For specific enzymatic assays, other buffers like Tris-acetate may be used. nih.gov The buffer concentration is also a parameter to be optimized, with concentrations around 50-100 mM being commonly used. frontiersin.orgresearchgate.net

Table 7.4.1-1: Summary of Stability Considerations for NAD+

Parameter Condition for Optimal Stability Rationale / Notes
Temperature Lyophilized powder: Cool, dry place. researchgate.net Aqueous solution (short-term): 0°C to 8°C. mdpi.comresearchgate.net Aqueous solution (long-term): -20°C to -70°C. researchgate.netnih.govnih.gov Higher temperatures accelerate hydrolytic degradation. biorxiv.org The compound is hygroscopic. frontiersin.org
pH Aqueous solution: pH 2-7. researchgate.netnih.gov Stable in acidic to neutral conditions. Decomposes rapidly in alkaline solutions. nih.gov

| Light | Store in dark or amber containers. frontiersin.orgnih.gov | Sensitive to light, which can cause degradation. |

Table 7.4.1-2: Comparison of Common Buffers for NAD+ Research

Buffer System Typical pH Range Advantages Disadvantages
Tris 7.5 - 9.0 Favorable for long-term stability of both NAD+ and NADH, especially around pH 8.5. frontiersin.org Temperature-dependent pKa.
Phosphate 6.0 - 8.0 Physiologically relevant. Can accelerate the degradation of NADH. frontiersin.orgnih.gov

| HEPES | 6.8 - 8.2 | Less temperature-dependent pKa than Tris. | Associated with higher degradation rates for NADH compared to Tris. frontiersin.org |

Extraction Protocols for Diverse Biological Matrices (e.g., cellular, tissue, biofluid samples)

The accurate quantification of NAD+ from biological samples is highly dependent on the extraction protocol. The primary challenges are to efficiently lyse the biological matrix, halt all enzymatic activity that could alter NAD+ levels, and prevent the chemical degradation or interconversion of NAD+ and NADH during the process. Acidic extraction methods are generally favored for measuring NAD+ because the low pH effectively stops enzyme activity and stabilizes the oxidized form of the coenzyme. frontiersin.org

Cellular Samples (Cultured Cells): A common method for extracting NAD+ from cultured cells involves acidic precipitation.

Cell Harvesting: Cells are typically grown in multi-well plates. After removing the culture medium, the cells are washed with cold phosphate-buffered saline (PBS) to remove any extracellular contaminants. frontiersin.org

Lysis and Extraction: An ice-cold acid solution, most commonly perchloric acid (HClO₄) at a concentration of 0.5 M to 10%, is added directly to the cell monolayer. frontiersin.orgresearchgate.net

Processing: The cells are scraped, and the resulting lysate is subjected to physical disruption methods like vortexing or sonication. nih.gov Freeze-thaw cycles, alternating between liquid nitrogen and a 37°C heat block, can also be employed to ensure complete cell lysis. frontiersin.org

Neutralization: Following extraction, the acidic extract is neutralized to a pH of approximately 7.0-8.0. This is often achieved by adding a solution of potassium carbonate (K₂CO₃) or a combination of triethanolamine (B1662121) (TEA) and potassium hydroxide (B78521) (KOH). frontiersin.orgresearchgate.net The neutralization step precipitates the perchlorate (B79767) as potassium perchlorate, which can be removed by centrifugation.

Final Sample: The resulting supernatant contains the extracted NAD+ and is ready for analysis by methods such as HPLC or enzymatic assays. frontiersin.orgresearchgate.net

Alternative methods use cold organic solvent mixtures, such as 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid, which can quench metabolism and extract metabolites simultaneously.

Tissue Samples: The extraction from tissue samples requires more rigorous homogenization due to the complex matrix.

Sample Collection: Tissues should be rapidly excised and immediately snap-frozen in liquid nitrogen to quench all metabolic activity. researchgate.net Samples are stored at -80°C until extraction.

Homogenization: A weighed amount of the frozen tissue (typically 20-100 mg) is homogenized in ice-cold perchloric acid (e.g., 10%). researchgate.net This is performed using a mechanical homogenizer (e.g., Polytron) on ice to prevent heating of the sample. researchgate.net

Processing and Neutralization: The resulting homogenate is centrifuged at high speed (e.g., 16,000 g) at 4°C to pellet proteins and cellular debris. The acidic supernatant is then carefully collected and neutralized using the same procedures described for cellular samples (e.g., with K₂CO₃ or TEA/KOH). researchgate.net

Final Sample: After a final centrifugation to remove the precipitate, the supernatant is collected for NAD+ quantification. researchgate.net

Biofluid Samples (e.g., Plasma): Extracting NAD+ from biofluids like plasma presents unique challenges due to the lower concentration compared to intracellular levels and the presence of various enzymes. frontiersin.org

Sample Collection and Processing: Blood is collected in tubes containing an anticoagulant (e.g., heparin). Plasma is separated from blood cells by centrifugation at 4°C. The plasma is then snap-frozen and stored at -80°C. frontiersin.orgnih.gov

Extraction: An acid-heat extraction approach is often employed. An equal volume of cold hydrochloric acid (HCl, e.g., 0.3 N) is added to the thawed plasma sample. frontiersin.orgnih.gov The mixture is vortexed and then incubated at 60°C for a short period (e.g., 10 minutes) to precipitate proteins and inactivate enzymes. frontiersin.orgnih.gov

Equilibration and Neutralization: The sample is then cooled on ice before being neutralized with a buffer, such as a mixture of TEA-HCl and KOH, to a pH between 7.5 and 8.5. frontiersin.orgnih.gov

Final Sample: The neutralized sample is centrifuged to remove the precipitated proteins, and the supernatant is used for the NAD+ assay. frontiersin.org

Table 7.4.2-1: Overview of NAD+ Extraction Protocols

Biological Matrix Key Protocol Steps Common Reagents
Cultured Cells 1. Wash with cold PBS 2. Lyse with cold acid 3. Vortex/Sonicate/Freeze-thaw 4. Neutralize 5. Centrifuge to collect supernatant Perchloric acid (HClO₄), Potassium carbonate (K₂CO₃), Triethanolamine (TEA)
Tissue 1. Snap-freeze in liquid nitrogen 2. Homogenize in cold acid 3. Centrifuge 4. Neutralize supernatant 5. Centrifuge to collect final supernatant Perchloric acid (HClO₄), Liquid Nitrogen, Potassium carbonate (K₂CO₃)

| Plasma | 1. Separate plasma by centrifugation 2. Acid-heat extraction 3. Cool on ice 4. Neutralize 5. Centrifuge to collect supernatant | Hydrochloric acid (HCl), Triethanolamine (TEA), Potassium hydroxide (KOH) |


Disodium Nicotinamide Adenine Dinucleotide in Diverse Biological Systems Research

Research in Eukaryotic Cellular Systems

In eukaryotes, NAD metabolism is compartmentalized within different organelles, including the nucleus, mitochondria, and cytoplasm, reflecting its diverse and critical functions in cellular health, disease, and aging.

Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is an essential cofactor and substrate for critical cellular processes in mammalian cells, including oxidative phosphorylation, DNA repair, and gene expression. nih.gov Cellular NAD+ levels are maintained through a balance of biosynthesis and consumption. In mammals, NAD+ can be generated through the de novo pathway starting from the amino acid tryptophan or through salvage pathways that recycle precursors like nicotinamide (NAM), nicotinic acid (NA), nicotinamide riboside (NR), and nicotinamide mononucleotide (NMN). nih.gov

Research using various mammalian cell lines has been crucial in elucidating these pathways. For instance, studies have shown that the distribution of NAD+ within different cellular compartments is vital for regulating biological outcomes. nad.com Fluctuations in NAD+ levels within specific organelles can modulate signaling pathways; for example, diminished NAD+ in the nucleus can activate a gene program that turns precursor cells into fat cells. nad.com The compartmentalization of NAD+ helps protect crucial pools of this molecule, such as those in the mitochondria, especially in response to cellular stress. nad.comnih.gov

Investigations have also focused on the role of NAD+-consuming enzymes, such as poly(ADP-ribose) polymerases (PARPs) and sirtuins, which are critical for DNA repair, chromatin remodeling, and cellular senescence. researchgate.net Depletion of NAD+ can occur following excessive DNA damage, which leads to the activation of PARP enzymes. nih.gov Studies in cell lines like SH-SY5Y have demonstrated that extracellular NAD+ can counteract cell death induced by inhibitors of NAD+ biosynthesis. researchgate.net Furthermore, research has challenged the long-held belief that mitochondrial membranes are impermeable to NAD+, providing evidence that mitochondria in both murine and human cells can take up intact NAD+. nih.gov

Table 1: Key Enzymes in Mammalian NAD+ Biosynthesis This table is interactive. You can sort the columns by clicking on the headers.

Enzyme Pathway Function Cellular Location
Nicotinamide phosphoribosyltransferase (NAMPT) Salvage Converts nicotinamide (NAM) to nicotinamide mononucleotide (NMN). Cytoplasm, Nucleus
Nicotinamide mononucleotide adenylyltransferases (NMNATs) Salvage & De Novo Catalyzes the conversion of NMN or NaMN to NAD+ or NaAD, respectively. nih.govmdpi.com Nucleus (NMNAT1), Golgi (NMNAT2), Mitochondria (NMNAT3) researchgate.net
NAD synthetase (NADS) De Novo Catalyzes the final step, converting nicotinic acid adenine dinucleotide (NaAD) to NAD+. researchgate.net Cytoplasm

In plants, NAD is a cornerstone of cellular oxidation and is indispensable for growth and development. tandfonline.com It serves not only as a redox carrier in metabolic reactions but also as an emerging signal molecule. tandfonline.comfao.org Plant NAD+ biosynthesis involves both de novo synthesis from the amino acid aspartate and salvage pathways that recycle pyridine (B92270) nucleotide precursors. nih.govresearchgate.net

Beyond its metabolic role, NAD and its derivatives are involved in plant signaling. oup.com Metabolites like cyclic ADP-ribose (cADPR) and nicotinic acid adenine dinucleotide phosphate (B84403) (NAADP) are potent intracellular calcium-releasing agents, although their roles are less characterized in plants compared to animals. researchgate.net NAD kinases, which convert NAD to NADP, are regulated by the calcium-binding protein calmodulin, suggesting a link between NAD metabolism and stress-induced calcium signaling. researchgate.net Studies have also shown that manipulating NAD biosynthesis can alter metabolite pools and change a plant's resistance to various pathogens, highlighting NAD metabolism as a potential target for improving crop tolerance to biotic stress. nih.gov

The budding yeast, Saccharomyces cerevisiae, is a powerful and genetically tractable model organism for studying NAD+ metabolism. nih.govnih.gov The cellular NAD+ pool in yeast is maintained by three main biosynthesis pathways—de novo from tryptophan and two salvage pathways—which are largely conserved from bacteria to humans. nih.govnih.gov This conservation makes yeast an excellent system for identifying novel factors involved in NAD+ homeostasis. researchgate.net

In yeast, the de novo pathway leads to the production of NaMN, which then enters a common pathway with the salvage routes. nih.gov The final steps involve the conversion of NaMN to nicotinic acid adenine dinucleotide (NaAD) by NMN adenylyltransferases (Nma1 and Nma2), followed by the amidation of NaAD to NAD+ by the glutamine-dependent NAD+ synthetase Qns1. nih.gov Yeast cells can salvage precursors such as nicotinic acid (NA), nicotinamide (NAM), and nicotinamide riboside (NR). nih.gov

Yeast models have been instrumental in understanding the regulation of NAD+ metabolism. For example, when NAD+ is abundant, the genes specific to the de novo pathway are silenced by the NAD+-dependent deacetylase (sirtuin) Hst1. nih.gov Research in yeast has also identified specific 5'-nucleotidases, Isn1 and Sdt1, which are involved in the production of nicotinamide riboside and nicotinic acid riboside, adding new layers to the known NAD+ metabolic network. researchgate.net Understanding these complex regulatory networks in yeast can provide a molecular basis for how NAD+ homeostasis contributes to cellular function and may offer insights into human disorders related to NAD+ deficiency. nih.govresearchgate.net

Research in Prokaryotic Systems (Bacteria and Archaea)

In prokaryotes, NAD and its phosphorylated form, NADP, are essential metabolic coenzymes. researchgate.net NADH is primarily involved in catabolic reactions, while NADPH serves as an electron donor in anabolic processes. researchgate.netnih.gov Maintaining a stable pool of these dinucleotides is critical for bacterial survival and adaptation.

Prokaryotes synthesize NAD+ through both de novo and salvage pathways. nih.govnih.gov The most common de novo pathway starts with L-aspartate and proceeds through a series of enzymatic steps to form quinolinic acid, a key intermediate. nih.govresearchgate.net This is then converted to nicotinic acid mononucleotide (NaMN). nih.gov From NaMN, two more enzymatic steps—adenylation to form nicotinic acid adenine dinucleotide (NaAD) and subsequent amidation—complete the synthesis of NAD+. nih.govnih.gov

In addition to the de novo pathway, bacteria utilize various salvage pathways to recycle different precursors, including nicotinamide (NAM), nicotinic acid (NA), and nicotinamide riboside (NR). nih.gov The presence and specific genes for these pathways can vary significantly among different microbial species. nih.gov The final step in biosynthesis is catalyzed by NAD synthetase (NadE), an enzyme so vital that its suppression has been shown to be bactericidal. nih.govfrontiersin.org

Archaea also possess both de novo and salvage pathways for NAD+ biosynthesis, which are crucial for their unique metabolic strategies, often carried out in extreme environments. nih.gov

Table 2: Comparison of Prokaryotic NAD+ Biosynthesis Pathways This table is interactive. You can sort the columns by clicking on the headers.

Pathway Starting Precursor Key Intermediate Key Enzymes Prevalence
De Novo L-Aspartate or Tryptophan Quinolinate L-aspartate oxidase (NadB), Quinolinate synthase (NadA) Widespread in bacteria researchgate.netnih.gov
Salvage I Nicotinic Acid (NA) Nicotinic acid mononucleotide (NaMN) Nicotinate (B505614) phosphoribosyltransferase (PncB) Common in bacteria
Salvage II Nicotinamide (NAM) Nicotinic acid mononucleotide (NaMN) Nicotinamidase (PncA) Found in various bacterial species frontiersin.org

Bacteria have evolved sophisticated mechanisms to maintain NAD+ homeostasis, which is critical for their response to various environmental stresses, including DNA/RNA damage, oxidative stress, and nutrient limitation. sci-hub.senih.gov This regulation involves a coordinated interplay between NAD+-consuming and NAD+-biosynthetic enzymes. nih.gov

Under conditions of DNA damage, for instance, NAD+-dependent DNA ligase (LigA) plays a key role in DNA repair, consuming NAD+ in the process. sci-hub.se Other NAD+-consuming enzymes, such as sirtuins and mono(ADP-ribosyl) transferases, are also implicated in bacterial stress responses. nih.gov The resulting decline in NAD+ levels is often accompanied by the activation of NAD+ biosynthetic pathways to replenish the cofactor pool and ensure cellular survival. nih.gov

Nicotinamide Adenine Dinucleotide-Dependent Enzyme Activities in Prokaryotes

Nicotinamide adenine dinucleotide (NAD) is a ubiquitous and essential coenzyme in all domains of life, playing a central role in metabolism as a carrier of electrons in redox reactions. In prokaryotes, which encompass bacteria and archaea, NAD and its phosphorylated and reduced derivatives (NADP, NADH, and NADPH) are crucial for a vast array of enzymatic reactions that underpin cellular bioenergetics, biosynthesis, and stress responses. nih.govwikipedia.org Beyond its canonical role in redox reactions, NAD+ also serves as a substrate for several non-redox enzymes, including DNA ligases, sirtuins, and ADP-ribose transferases, which are involved in critical cellular processes like DNA repair, gene regulation, and post-translational modification. nih.govwikipedia.org The diverse activities of these NAD-dependent enzymes are fundamental to the survival, adaptation, and pathogenesis of prokaryotic organisms.

A primary function of NAD in prokaryotes is its role as an oxidizing agent (NAD+) that accepts electrons and becomes reduced to NADH in catabolic pathways. This NADH is then reoxidized by the electron transport chain to generate ATP. Conversely, the phosphorylated form, NADP+, is predominantly utilized in its reduced form (NADPH) as a primary electron donor in anabolic (biosynthetic) pathways. nih.gov This functional separation of NAD+/NADH for catabolism and NADP+/NADPH for anabolism is a conserved principle in cellular metabolism. nih.gov

Prokaryotic enzymes exhibit a wide range of dependencies on and specificities for NAD(H) versus NADP(H). This specificity is often determined by specific amino acid residues in the cofactor-binding site of the enzyme. nih.gov The regulation of the intracellular pools of these coenzymes is tightly controlled through biosynthesis (both de novo and salvage pathways) and the activity of enzymes like NAD+ kinase, which phosphorylates NAD+ to form NADP+. nih.govnih.gov

Key NAD-Dependent Enzyme Families in Prokaryotes:

Dehydrogenases: This is a vast and diverse class of enzymes that catalyze the oxidation of a substrate by transferring a hydride ion (H-) to an acceptor, typically NAD+ or NADP+.

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): A key enzyme in glycolysis, most GAPDH enzymes are NAD+-dependent, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. nih.gov However, some prokaryotes also possess NADP+-dependent variants, which can play a significant role in NADPH generation. nih.gov

Alcohol Dehydrogenases (ADHs): Found in many bacteria and archaea, these enzymes are involved in the metabolism of alcohols and aldehydes. While many are NAD+-dependent, some, like those from Clostridium beijerinckii and Thermoanaerobacter brockii, are specifically NADP(H)-dependent. nih.gov

Isocitrate Dehydrogenase (IDH): Central to the tricarboxylic acid (TCA) cycle, IDHs in prokaryotes can be NAD+-specific, NADP+-specific, or have dual coenzyme specificity. plos.org The coenzyme preference is often linked to the metabolic state of the organism; for instance, NADP+-dependent IDHs are associated with the anabolic demand for NADPH. plos.org

Glutamate Dehydrogenase (GDH): This enzyme provides a critical link between carbon and nitrogen metabolism. oup.com Prokaryotic GDHs are generally specific for either NAD+ for catabolic reactions or NADP+ for biosynthetic (ammonia assimilation) reactions. oup.com For example, the GDH from Thermus thermophilus is highly specific for NAD+. oup.com

L-aspartate Dehydrogenase: In some prokaryotes, this NAD(P)+-dependent enzyme catalyzes the first step in the de novo biosynthesis of NAD+, converting L-aspartate to iminoaspartate (B1260514). ebi.ac.uk

Interactive Table of Representative Prokaryotic Dehydrogenases Below is a searchable and sortable table summarizing key characteristics of various NAD-dependent dehydrogenases found in prokaryotes.

EnzymeOrganism ExampleCoenzyme SpecificityMetabolic PathwayReference
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)Escherichia coliNAD+ (predominantly)Glycolysis nih.gov
Alcohol Dehydrogenase (ADH)Clostridium beijerinckiiNADP(H)Fermentation nih.gov
Isocitrate Dehydrogenase (IDH)Methylobacillus flagellatusDual (NAD+/NADP+)TCA Cycle plos.org
Glutamate Dehydrogenase (GDH)Thermus thermophilusNAD+Amino Acid Catabolism oup.com
L-aspartate DehydrogenaseThermotoga maritimaNAD(P)+NAD+ Biosynthesis ebi.ac.uk

DNA Ligases: In contrast to eukaryotes, archaea, and viruses that use ATP-dependent DNA ligases, most bacteria rely on an NAD+-dependent DNA ligase (LigA) for essential processes like DNA replication, repair, and recombination. portlandpress.comwikipedia.orgmicrobenotes.com The bacterial enzyme uses NAD+ as a substrate, cleaving it into nicotinamide mononucleotide (NMN) and adenosine (B11128) monophosphate (AMP). The AMP moiety is transferred to the 5'-phosphate at the DNA nick, which facilitates the subsequent sealing of the phosphodiester bond. wikipedia.orgasm.org This fundamental difference in cofactor requirement makes bacterial NAD+-dependent DNA ligase an attractive target for the development of novel antibacterial drugs. portlandpress.comwikipedia.orgnih.gov

Sirtuins (SirTs): These enzymes are a class of NAD+-dependent protein deacetylases (and in some cases, ADP-ribosyltransferases). nih.govmdpi.com They utilize NAD+ as a substrate to remove acetyl groups from protein lysine (B10760008) residues, releasing nicotinamide and O-acetyl-ADP-ribose. wikipedia.org In prokaryotes, sirtuins are involved in regulating various metabolic processes and stress responses. For instance, they can control the activity of key metabolic enzymes through deacetylation.

ADP-ribosyltransferases (ARTs): These enzymes transfer an ADP-ribose group from NAD+ to a target protein, releasing nicotinamide in the process. nih.gov This post-translational modification can alter the function of the target protein. Bacterial ARTs are often associated with pathogenesis, acting as toxins that disrupt host cellular processes.

The intricate network of NAD-dependent enzymes highlights the central role of this dinucleotide in prokaryotic physiology. The specificity of these enzymes for NAD+ or NADP+, and their roles in either redox reactions or as substrate-consuming catalysts, allow for precise control over the metabolic flux and cellular signaling required for life in diverse environments.

Interactive Table of Non-Redox NAD-Dependent Enzymes in Prokaryotes This table provides a summary of key non-redox enzymes in prokaryotes that utilize NAD+ as a substrate.

Enzyme FamilyFunctionMechanismOrganism DomainReference
DNA Ligase (LigA)DNA replication and repairUses NAD+ to adenylate DNA nicksBacteria portlandpress.commicrobenotes.comnih.gov
Sirtuins (SirTs)Protein deacetylation, metabolic regulationConsumes NAD+ to remove acetyl groupsBacteria, Archaea nih.govwikipedia.org
ADP-ribosyltransferases (ARTs)Post-translational modification, virulenceTransfers ADP-ribose from NAD+ to proteinsBacteria nih.govmdpi.com

Future Directions and Emerging Research Avenues

Elucidating Novel Nicotinamide (B372718) Adenide Dinucleotide-Dependent Pathways and Enzymes

Nicotinamide adenine (B156593) dinucleotide (NAD⁺) is a ubiquitous coenzyme central to a vast array of biological processes. While its role in redox reactions is well-established, ongoing research continues to uncover new NAD⁺-dependent pathways and enzymes, expanding our understanding of its regulatory functions. researchgate.net In-depth sequence, structure, and genomic context analyses are being employed to identify previously unrecognized components of NAD⁺-utilizing systems. researchgate.net

One significant area of discovery is the eukaryotic nicotinamide riboside (NR) kinase (Nrk) pathway. plos.org This pathway converts nicotinamide riboside, a vitamin precursor to NAD⁺, into nicotinamide mononucleotide (NMN), which is then adenylylated to form NAD⁺. plos.orgnih.gov The discovery of human Nrk1 and Nrk2 enzymes has been pivotal, revealing a new route for NAD⁺ biosynthesis. plos.org Structural studies of human Nrk1 have not only identified key active site residues but also demonstrated that nicotinic acid riboside (NaR) is a specific substrate for these enzymes, unveiling a novel biosynthetic pathway that relies on both Nrk and NAD⁺ synthetase. plos.org

Furthermore, research has predicted novel NAD⁺-dependent ADP-ribosylation systems. researchgate.net These systems are thought to involve newly identified ADP-ribosyltransferases and ADP-ribosylglycohydrolases, analogous to existing systems like DraG-DraT. researchgate.net Such findings suggest a broader role for NAD⁺ in post-translational modifications and cellular signaling. The identification of NMN deamidase as a key enzyme in the bacterial pyridine (B92270) nucleotide cycle is another example of how genomics-based reconstructions of NAD⁺ metabolism are filling long-standing gaps in our knowledge. researchgate.netmdpi.com These discoveries underscore the dynamic nature of NAD⁺ research, continually revealing new layers of its metabolic and regulatory complexity.

Advanced Systems Biology Approaches for Comprehensive Nicotinamide Adenine Dinucleotide Metabolism Modeling

The intricate and vital role of NAD⁺ in cellular function necessitates a holistic understanding of its metabolic network. nih.gov Advanced systems biology approaches are being developed to create comprehensive models of NAD⁺ metabolism, moving beyond static measurements to capture the dynamic nature of the NAD⁺ pool. nih.govup.edu.mx A significant limitation of traditional genome-scale metabolic models has been their failure to account for the fluctuating concentrations of NAD⁺, which can impede the understanding of its impact on cellular metabolism, particularly in the context of aging and disease. nih.gov

To address this, novel methods are being devised to integrate dynamic NAD⁺ concentrations into these models. nih.gov This allows for a more accurate reflection of metabolic changes in processes like fatty acid metabolism, glycolysis, and oxidative phosphorylation under conditions of altered NAD⁺ availability. nih.gov By incorporating experimental data, such as proteomics, these models can more precisely simulate cellular adjustments to varying NAD⁺ levels. nih.gov A systems approach that targets multiple key nodes in the NAD⁺ interactome is considered more likely to be effective and reliable than single-target approaches. up.edu.mx This is crucial because NAD⁺ levels are influenced by a complex interplay of biosynthesis, consumption, and recycling pathways. pnas.orgnih.gov Understanding these dynamics is vital for developing effective interventions for age-related conditions where NAD⁺ levels are known to decline. nih.govnih.gov

Modeling ApproachKey FeatureApplicationReference
Dynamic Genome-Scale Metabolic Models Integration of fluctuating NAD⁺ concentrations into existing metabolic models.To accurately predict changes in fatty acid metabolism, glycolysis, and oxidative phosphorylation in response to altered NAD⁺ levels. nih.gov
Proteomics Integration Incorporation of protein expression data into metabolic models.To enhance the accuracy of simulations of cellular responses to NAD⁺ depletion or supplementation. nih.gov
Multi-Node Targeting Systems Approach Focuses on multiple key points within the NAD⁺ metabolic network rather than a single target.To develop more robust and reliable strategies for NAD⁺ restoration, accounting for the complexity of its regulation. up.edu.mx

Development of Next-Generation Analytical Tools for Nicotinamide Adenine Dinucleotide Metabolomics

The expanding scope of NAD⁺ research has driven the need for more sophisticated analytical tools to accurately measure the entire NAD⁺ metabolome, often referred to as the "NADome". nih.gov The accurate quantification of NAD⁺ and its related metabolites, including precursors and catabolites, is an analytical challenge due to the inherent instability and varying chemical properties of these molecules in biological samples. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a leading next-generation technique for NAD⁺ metabolomics. nih.govmetwarebio.com Specifically, strategies based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) provide high sensitivity and specificity, allowing for the simultaneous measurement of numerous NAD⁺-related metabolites. nih.govmdpi.com Techniques such as hydrophilic interaction chromatography (HILIC) are particularly well-suited for separating the highly polar compounds found in the NAD⁺ biosynthesis pathways. mdpi.com

These advanced LC-MS methods can be applied to a wide variety of biological matrices, including cell cultures, tissues, and biofluids like blood, plasma, and urine. mdpi.com The development of such robust and reliable assays is crucial for both mechanistic studies in the lab and for clinical applications, enabling researchers to monitor perturbations in NAD⁺ metabolism related to diseases and potential therapies. nih.govmdpi.com The term "NADomics" has been coined to describe this high-throughput study of NAD⁺ and its related metabolites, which is essential for identifying biomarkers and testing the efficacy of strategies aimed at modulating NAD⁺ levels. nih.gov

Analytical TechniquePrincipleAdvantagesApplication
LC-MS/MS Separates metabolites by liquid chromatography and identifies/quantifies them by mass spectrometry.High sensitivity, high specificity, ability to measure multiple metabolites simultaneously.Comprehensive analysis of the NADome in various biological samples. nih.govmdpi.com
HILIC A chromatographic technique that uses a hydrophilic stationary phase to separate polar compounds.Effective separation of highly polar NAD⁺ metabolites without chemical modifiers.Used in conjunction with LC-MS/MS for detailed NAD⁺ metabolome profiling. mdpi.com
Enzymatic Cycling Assays Uses enzymes to amplify the NAD⁺ signal for quantification.Inexpensive and readily available.Traditional method, but lacks the specificity and sensitivity of LC-MS for complex samples. nih.govmetwarebio.com
Fluorescence Assays Measures the fluorescence of NAD⁺ or related products.Provides precise measurements for metabolic studies.Quantification of NAD⁺ and NADH levels. metwarebio.com

Q & A

Q. What are the key structural features of disodium NAD, and how do they influence its biochemical function?

Disodium NAD consists of two nucleotides (nicotinamide and adenine) linked by phosphate groups, with two sodium counterions stabilizing the negatively charged phosphate groups . The oxidized form (NAD⁺) participates in redox reactions by accepting electrons, while the reduced form (NADH) donates electrons. The disodium salt enhances solubility in aqueous buffers, critical for enzyme assays. The stereochemistry of the ribose moieties and phosphate backbone determines coenzyme specificity in dehydrogenase enzymes .

Q. What are the standard protocols for using disodium NAD in enzymatic assays?

Disodium NAD is commonly used in spectrophotometric assays (e.g., malic dehydrogenase, glutamine synthetase) by monitoring absorbance at 340 nm, corresponding to NADH formation or depletion. Key steps include:

  • Preparing fresh NAD solutions to avoid hydrolysis .
  • Optimizing pH (7.8–8.0) and temperature (37°C) to match enzyme activity .
  • Coupling with auxiliary enzymes (e.g., lactate dehydrogenase) to amplify signals in coupled assays .

Q. How should disodium NAD be stored to maintain stability in laboratory settings?

Disodium NAD is hygroscopic and prone to degradation. Best practices include:

  • Storing at –20°C in airtight, desiccated containers .
  • Preparing aliquots to minimize freeze-thaw cycles.
  • Using anhydrous solvents (e.g., deionized water) for reconstitution .

Advanced Research Questions

Q. What strategies optimize the chemical or enzymatic synthesis of disodium NAD analogs for mechanistic studies?

Advanced synthesis methods include:

  • Chemical synthesis : Using SOCl₂ for phosphorylation and Pd-catalyzed cross-coupling reactions to modify the nicotinamide moiety (e.g., Scheme 5 in ).
  • Enzymatic synthesis : Employing nicotinamide riboside kinases (e.g., Klm-NRK) with ATP regeneration systems to improve yield and stereoselectivity .
  • Characterization : LC-MS/MS or NMR to verify purity and structural integrity .

Q. How can researchers address contradictions in reported NAD⁺/NADH ratios across cellular studies?

Discrepancies often arise from:

  • Sample preparation : Rapid quenching (e.g., liquid nitrogen) and extraction with acidic methanol to halt enzymatic activity .
  • Assay sensitivity : LC-MS/MS provides higher specificity than spectrophotometry for low-concentration samples .
  • Compartmentalization : Different ratios in mitochondria vs. cytoplasm require subcellular fractionation techniques .

Q. What methodological challenges arise when quantifying disodium NAD in complex biological matrices?

Key challenges include:

  • Matrix effects : Interference from proteins or metabolites in blood/plasma, mitigated by solid-phase extraction (SPE) .
  • Degradation : NAD⁺ is labile in alkaline conditions; stabilize samples with acidic buffers (pH ≤ 3) .
  • Low abundance : Use isotopic internal standards (e.g., ¹³C-NAD) for accurate quantification in tissues .

Methodological Tables

Q. Table 1: Comparison of NAD Quantification Techniques

TechniqueSensitivitySample TypeKey LimitationsReferences
Spectrophotometry~1 μMPure enzyme assaysLow specificity for NADH/NAD⁺
HPLC-UV~100 nMPlasma, urineCo-elution with similar metabolites
LC-MS/MS~1 nMTissue, CSFHigh cost, requires expertise

Q. Table 2: Reaction Conditions for NAD Analog Synthesis

StepReagents/ConditionsPurposeYield Optimization TipsReferences
1SOCl₂, reflux, 18 hrPhosphorylation of riboseUse anhydrous solvents
2Klm-NRK + ATP regeneration systemEnzymatic NMN phosphorylationMaintain ATP:ADP ratio > 10:1
3Pd(Ph₃)₄, DIPEA, 90°CCross-coupling for modified NADPurify via ion-exchange chromatography

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
NADH, disodium salt hydrate
Reactant of Route 2
NADH, disodium salt hydrate

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